Product packaging for (R)-1-(3-Chlorophenyl)-1,2-ethanediol(Cat. No.:CAS No. 80051-04-3)

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Cat. No.: B152059
CAS No.: 80051-04-3
M. Wt: 172.61 g/mol
InChI Key: WLWZAZBRGPMXCW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block in pharmaceutical research and development. Its primary application is in the synthesis of (R)-eliprodil, a promising neuroprotective agent investigated for the treatment of ischemic stroke . The biological activity of eliprodil in vivo is essentially associated with its (R)-enantiomer, highlighting the critical importance of stereochemical purity in this intermediate for producing therapeutically relevant compounds . Advanced biocatalytic methods have been developed for its production, such as enantioconvergent hydrolysis of racemic styrene oxide using a designed bi-enzymatic system of complementary epoxide hydrolases, which achieves high enantiomeric excess (ee), yield, and space-time yield . This makes this compound a key intermediate for researchers developing efficient and environmentally friendly synthetic pathways for high-value-added chiral chemicals used in pharmaceuticals and fine chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO2 B152059 (R)-1-(3-Chlorophenyl)-1,2-ethanediol CAS No. 80051-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZAZBRGPMXCW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431131
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80051-04-3
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various therapeutic agents. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound in high enantiopurity. The methods discussed include biocatalytic hydrolysis of the corresponding epoxide, asymmetric dihydroxylation of 3-chlorostyrene, and stereoselective reduction of 2-hydroxy-1-(3-chlorophenyl)ethanone.

Core Synthesis Methodologies

Three principal synthetic routes have been established for the production of this compound, each offering distinct advantages in terms of enantioselectivity, yield, and scalability.

Biocatalytic Enantioconvergent Hydrolysis of 3-Chlorostyrene Oxide

This method utilizes epoxide hydrolases (EHs) to catalyze the enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide. In this process, both enantiomers of the racemic epoxide are converted to the desired (R)-diol. This is achieved through the use of two distinct epoxide hydrolases or a single engineered enzyme with complementary regioselectivity for each enantiomer. One enzyme hydrolyzes the (S)-epoxide to the (R)-diol, while the other hydrolyzes the (R)-epoxide, also to the (R)-diol. This approach allows for a theoretical yield of 100%.

Experimental Protocol:

A representative protocol, adapted from the synthesis of the para-isomer, is as follows:

  • Preparation of the Reaction Mixture: In a temperature-controlled reactor, a phosphate buffer solution (100 mM, pH 7.5) containing a surfactant such as Tween 80 (1% v/v) is prepared.

  • Enzyme Addition: Whole cells of E. coli expressing the desired epoxide hydrolases (e.g., from Aspergillus niger and Rhodotorula glutinis) are suspended in the reaction buffer.

  • Substrate Addition: Racemic 3-chlorostyrene oxide is added to the reaction mixture to a final concentration of 50-100 mM.

  • Reaction Conditions: The reaction is incubated at a controlled temperature, typically between 25-35°C, with gentle agitation for 12-24 hours.

  • Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. For the synthesis of the (R)-diol, the AD-mix-β formulation, which contains the chiral ligand (DHQD)₂PHAL, is employed.

Experimental Protocol:

  • Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0°C in a reaction vessel.

  • Reagent Addition: AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent) are added to the solvent mixture and stirred until dissolved.

  • Substrate Addition: 3-Chlorostyrene (1 equivalent) is added to the reaction mixture at 0°C.

  • Reaction Conditions: The reaction is stirred vigorously at 0°C for 6-24 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of olefin) and stirred for one hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the desired this compound.

Stereoselective Reduction of 2-Hydroxy-1-(3-chlorophenyl)ethanone

The enantioselective reduction of the prochiral ketone, 2-hydroxy-1-(3-chlorophenyl)ethanone, provides a direct route to the chiral diol. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a highly effective method for achieving this transformation with high enantioselectivity. To obtain the (R)-diol, the (R)-CBS catalyst is used.

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

  • Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 equivalents) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes.

  • Substrate Addition: The mixture is cooled to -20°C, and a solution of 2-hydroxy-1-(3-chlorophenyl)ethanone (1 equivalent) in anhydrous THF is added slowly.

  • Reaction Conditions: The reaction is stirred at -20°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is then extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The resulting crude diol is purified by column chromatography on silica gel.

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Enantiomeric Excess (ee, %)
Biocatalytic HydrolysisRacemic 3-chlorostyrene oxideEpoxide Hydrolases>90>98
Sharpless Asymmetric Dihydroxylation3-ChlorostyreneAD-mix-β, OsO₄ (cat.), K₃[Fe(CN)₆]85-9595-99
Stereoselective Reduction2-Hydroxy-1-(3-chlorophenyl)ethanone(R)-CBS catalyst, BH₃·SMe₂90-98>99

Mandatory Visualization

Synthesis_Workflows cluster_bio Biocatalytic Hydrolysis cluster_sad Sharpless Asymmetric Dihydroxylation cluster_cbs Stereoselective Reduction B1 Racemic 3-Chlorostyrene Oxide B2 Enzyme Reaction (Epoxide Hydrolases, pH 7.5, 30°C) B1->B2 B3 Extraction (Ethyl Acetate) B2->B3 B4 Purification (Chromatography) B3->B4 B5 (R)-1-(3-Chlorophenyl) -1,2-ethanediol B4->B5 S1 3-Chlorostyrene S2 AD Reaction (AD-mix-β, t-BuOH/H₂O, 0°C) S1->S2 S3 Quenching & Work-up (Na₂SO₃) S2->S3 S4 Purification (Chromatography) S3->S4 S5 (R)-1-(3-Chlorophenyl) -1,2-ethanediol S4->S5 C1 2-Hydroxy-1-(3-chlorophenyl) ethanone C2 CBS Reduction ((R)-CBS, BH₃·SMe₂, THF, -20°C) C1->C2 C3 Quenching & Work-up (MeOH, HCl) C2->C3 C4 Purification (Chromatography) C3->C4 C5 (R)-1-(3-Chlorophenyl) -1,2-ethanediol C4->C5

Caption: Comparative experimental workflows for the synthesis of this compound.

Logical_Relationships Start Synthesis of this compound Bio Biocatalytic Hydrolysis Start->Bio AD Asymmetric Dihydroxylation Start->AD Red Stereoselective Reduction Start->Red Bio_Start Racemic Epoxide Bio->Bio_Start Bio_Adv High Enantioselectivity (>98% ee) High Yield (>90%) Bio->Bio_Adv AD_Start Olefin AD->AD_Start AD_Adv High Enantioselectivity (95-99% ee) Well-established AD->AD_Adv Red_Start Prochiral Ketone Red->Red_Start Red_Adv Excellent Enantioselectivity (>99% ee) High Yield (>90%) Red->Red_Adv

Caption: Logical relationships and key advantages of the primary synthesis routes.

In-Depth Technical Guide: (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80051-04-3

Chemical Structure:

SMILES: O--INVALID-LINK--CO[1]

This technical guide provides a comprehensive overview of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chiral compound with significant applications in the pharmaceutical industry, particularly noted for its antifungal properties. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉ClO₂--INVALID-LINK--
Molecular Weight 172.61 g/mol --INVALID-LINK--
Appearance White solidN/A
Density 1.328 g/cm³N/A
Boiling Point 320 °CN/A
Flash Point 147 °CN/A
Storage Sealed in a dry environment at room temperature.--INVALID-LINK--

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Two primary synthetic routes are detailed below: Sharpless Asymmetric Dihydroxylation and Enzymatic Hydrolysis of the corresponding epoxide.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of chiral diols from prochiral olefins.[2][3][4][5]

Reaction Scheme:

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene.

Methodology:

  • Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • Reagent Addition: AD-mix-β (containing K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂PHAL) is added to the solvent mixture with vigorous stirring.[2][4]

  • Substrate Addition: 3-Chlorostyrene is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Experimental Protocol: Enzymatic Hydrolysis of 3-Chlorostyrene Oxide

An alternative and environmentally friendly approach involves the enantioselective hydrolysis of racemic 3-chlorostyrene oxide using specific epoxide hydrolases. This method can achieve high enantiomeric excess and yield.[6][7]

Reaction Workflow:

Enzymatic Hydrolysis Workflow.

Methodology:

  • Enzyme Preparation: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source) is prepared as a whole-cell catalyst or a purified enzyme solution in a phosphate buffer.

  • Reaction: Racemic 3-chlorostyrene oxide is added to the enzyme preparation. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: The progress of the hydrolysis and the enantiomeric excess of the product are monitored using chiral HPLC.

  • Extraction: Once the desired conversion and enantiomeric excess are achieved, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: The extracted product is then purified using column chromatography or crystallization.

Purification

Purification of the synthesized this compound is critical to achieve the high purity required for pharmaceutical applications.

Crystallization Protocol:

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

  • Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chiral HPLC Purification:

For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[8][9]

ParameterCondition
Column A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[10]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
Detection UV detection at an appropriate wavelength (e.g., 220 nm).

Analytical Methods

The identity and purity of this compound are confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A thesis on the chiral separation of the similar compound 1-(4-chlorophenyl)ethane-1,2-diol suggests that supercritical fluid chromatography (SFC) can offer better resolution and faster analysis times compared to UPLC.[10]

Analytical Method Parameters (starting point for optimization):

ParameterCondition
Column Chiralpak AD-H or equivalent
Mobile Phase Isocratic elution with a mixture of CO₂ and methanol (e.g., 90:10) containing a modifier like ammonium acetate.[10]
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at 220 nm

Biological Activity and Applications in Drug Development

This compound is primarily recognized for its antifungal properties .

Antifungal Activity

Potential Antifungal Mechanism of Action:

G cluster_fungal_cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14a_demethylase 14α-demethylase Lanosterol->14a_demethylase Ergosterol Ergosterol 14a_demethylase->Ergosterol Inhibition Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disruption Membrane Disruption & Cell Death Cell_Membrane->Disruption Compound This compound Compound->14a_demethylase

Hypothesized Antifungal Mechanism of Action.

It is hypothesized that this compound may act by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.[11][12][14]

Role in Drug Development

The chiral nature of this compound makes it a valuable building block in the synthesis of more complex chiral molecules. Its diol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents, not limited to antifungals.

Conclusion

This compound is a chiral compound with established utility in the pharmaceutical sector, primarily due to its antifungal potential. This guide has provided an in-depth overview of its physicochemical properties, detailed potential synthetic and purification protocols, and outlined analytical methods for its characterization. Further research into its specific antifungal spectrum and mechanism of action will be beneficial for its future applications in drug development.

References

Spectroscopic and Synthetic Profile of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise stereochemistry and functional groups make it a valuable intermediate. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, a detailed experimental protocol for its synthesis via the Sharpless asymmetric dihydroxylation of 3-chlorostyrene is presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data are predicted and should be used as a reference for the identification and characterization of this compound. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ to avoid interference from the solvent's protons.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.35s1HAr-H (C2-H)-
~7.25m3HAr-H (C4-H, C5-H, C6-H)-
~4.80dd1HCH(OH)~3-4 and ~8-9
~3.70dd1HCH₂(OH)~3-4 and ~11-12
~3.55dd1HCH₂(OH)~8-9 and ~11-12
~3.0-4.0br s2HOH-

Note: The chemical shifts of the hydroxyl protons are highly dependent on concentration and temperature and may exchange with residual water in the NMR solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~143Ar-C (C1)
~134Ar-C (C3)
~130Ar-CH
~128Ar-CH
~127Ar-CH
~125Ar-CH
~75CH(OH)
~68CH₂(OH)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl groups, hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-WeakAromatic C=C stretch
~1050StrongC-O stretch (primary and secondary alcohols)
800-600StrongC-Cl stretch

Aromatic compounds typically show a series of peaks in the 1450 to 1600 cm⁻¹ range.[3][4] The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation

m/zIon
172/174[M]⁺ (Molecular ion, with isotopic pattern for Cl)
141/143[M - CH₂OH]⁺
111/113[M - CH₂OH - H₂O]⁺
77[C₆H₅]⁺

The fragmentation of benzyl alcohols often involves the loss of the hydroxyl group or the entire hydroxymethyl group.[7][8] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in pairs of peaks for chlorine-containing fragments, separated by 2 m/z units.

Experimental Protocols

The synthesis of this compound is most effectively achieved through the asymmetric dihydroxylation of 3-chlorostyrene. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, providing high enantioselectivity.[9][10][11][12][13]

Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the established Sharpless asymmetric dihydroxylation procedure.

Materials:

  • 3-Chlorostyrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.

  • AD-mix-β is added to the cooled solvent mixture with vigorous stirring until two clear phases are formed.

  • 3-Chlorostyrene is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of sodium sulfite and stirred for one hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of the purified diol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy:

  • An IR spectrum of the purified product is obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

  • A mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

  • The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene s2 Work-up and Purification s1->s2 Reaction Quenching Extraction Chromatography a1 NMR Spectroscopy (¹H and ¹³C) s2->a1 Purified Product a2 IR Spectroscopy s2->a2 Purified Product a3 Mass Spectrometry s2->a3 Purified Product d1 Structure Elucidation and Confirmation a1->d1 a2->d1 a3->d1

Caption: A flowchart illustrating the synthesis and spectroscopic analysis workflow.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral molecule of interest in pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related isomers. Due to the limited availability of specific experimental solubility and stability data in the public domain, this document emphasizes detailed experimental protocols for determining these critical parameters. Methodologies for solubility assessment in various solvents and for conducting comprehensive stability studies, including forced degradation, are presented in accordance with international guidelines. This guide aims to equip researchers and drug development professionals with the necessary framework to generate reliable solubility and stability profiles for this compound.

Physicochemical Properties

While specific experimental data is limited, the following tables summarize the computed physicochemical properties of this compound, its enantiomer, and the racemic mixture, as retrieved from publicly available databases. These properties can be useful for initial assessments and for the design of solubility and stability studies.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-1,2-ethanediol Isomers

PropertyThis compound(S)-1-(3-Chlorophenyl)-1,2-ethanediol[1]Racemic 1-(3-Chlorophenyl)-1,2-ethanediol
CAS Number 80051-04-3152008-72-5Not Available
Molecular Formula C₈H₉ClO₂C₈H₉ClO₂C₈H₉ClO₂
Molecular Weight 172.61 g/mol 172.61 g/mol 172.61 g/mol
XLogP3 1.11.11.1
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 222
Exact Mass 172.029107 g/mol 172.029107 g/mol 172.029107 g/mol
Topological Polar Surface Area 40.5 Ų40.5 Ų40.5 Ų

Note: The properties listed are primarily computed and should be confirmed by experimental data.

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following protocols outline methods to determine the solubility of this compound in aqueous and organic solvents.

Thermodynamic Solubility in Aqueous and Organic Solvents

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

G Workflow for Thermodynamic Solubility Determination A Weigh excess compound into vials B Add known volume of solvent A->B C Equilibrate at constant temperature (24-72h) B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtrate D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility in Aqueous Buffers

This method provides a rapid assessment of solubility and is often used in early drug discovery.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).

  • Addition to Buffer: Add a small volume of the stock solution to a series of aqueous buffers with different pH values (e.g., pH 2, 4.5, 6.8, 7.4).

  • Incubation and Measurement: Incubate the samples for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity or use a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the concentration of the dissolved compound by HPLC.

Stability Assessment: Experimental Protocols

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under defined storage conditions over time.

Experimental Protocol:

  • Sample Preparation: Place a sufficient amount of this compound in suitable, well-closed containers.

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, purity (including degradation products), and any other relevant physical or chemical properties using a validated stability-indicating analytical method (e.g., HPLC).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[7][8][9][10][11]

Experimental Protocol:

Subject this compound to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, a control sample should be stored under normal conditions. Samples should be analyzed at various time points to determine the extent of degradation.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl) F Analyze samples at various time points A->F B Base Hydrolysis (0.1M NaOH) B->F C Oxidation (3% H2O2) C->F D Thermal (Dry Heat) D->F E Photolytic (Light Exposure) E->F G Identify and quantify degradation products F->G H Elucidate degradation pathways G->H I Develop & Validate Stability-Indicating Method H->I API This compound API->A API->B API->C API->D API->E

Caption: Forced Degradation Study Workflow

Analytical Methodology

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC Method Development

To separate and quantify the (R)-enantiomer from its (S)-enantiomer and any degradation products, a chiral HPLC method is required.

Starting Point for Method Development:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often a good starting point for the separation of chiral diols.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol is typically used. The ratio of the solvents can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column temperature should be controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).

Method development will involve screening different chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers and any impurities.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the detailed protocols and methodologies presented here will enable researchers to generate the necessary data to support drug development activities. The provided physicochemical properties can serve as a preliminary guide for designing these experiments. A thorough and well-documented investigation of solubility and stability is a critical component of the overall development of any new pharmaceutical entity.

References

(R)-1-(3-Chlorophenyl)-1,2-ethanediol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological studies on this compound are not extensively available in public literature. The primary therapeutic relevance of this molecule is inferred from its structural relationship to the neuroprotective agent, eliprodil. This guide, therefore, focuses on the well-documented mechanism of action of eliprodil as the most probable context for the biological activity of its precursors. Additionally, potential antifungal properties are discussed based on the activity of related chemical structures.

Executive Summary

This compound is a chiral organic compound whose principal interest in pharmacology stems from its role as a key intermediate in the synthesis of neuroprotective agents such as (R)-eliprodil. The mechanism of action is therefore best understood through the pharmacological profile of its derivative, eliprodil, which functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This antagonism is crucial for its neuroprotective effects against excitotoxicity. Furthermore, preliminary reports and studies on related chlorophenyl derivatives suggest potential antifungal activity, although a specific mechanism for this compound has not been elucidated.

Inferred Neurological Mechanism of Action: NR2B-Selective NMDA Receptor Antagonism

The primary pharmacological relevance of this compound is as a precursor to eliprodil. Eliprodil is a well-characterized neuroprotective agent that failed clinical trials for ischemic stroke but remains a significant tool in neuroscience research. Its mechanism provides a strong inferential basis for the intended action of its parent compounds.

The NMDA Receptor and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. However, its overactivation by excessive glutamate release, a common event in ischemic stroke and traumatic brain injury, leads to a massive influx of calcium (Ca²⁺).[1] This triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, culminating in neuronal cell death—a process known as excitotoxicity.[1]

Eliprodil's Selective Inhibition of the NR2B Subunit

NMDA receptors are heterotetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits (A-D). Eliprodil selectively binds to an allosteric site on the NR2B subunit.[2][3] This specificity is significant because NR2B-containing receptors are predominantly found in the forebrain and hippocampus, regions highly vulnerable to ischemic damage. Furthermore, these receptors have slower channel kinetics, leading to prolonged and larger Ca²⁺ influx compared to other NMDA receptor subtypes.[4] By selectively antagonizing NR2B-containing receptors, eliprodil can mitigate the most damaging aspects of glutamate excitotoxicity while potentially sparing the physiological functions of other NMDA receptor subtypes, which could reduce side effects associated with non-selective NMDA antagonists.[2][5]

The action of eliprodil is non-competitive, meaning it does not compete with glutamate or the co-agonist glycine for their binding sites.[3] Instead, it binds to a distinct polyamine modulatory site on the NR2B subunit, reducing the probability of the channel opening.[2][5]

Signaling Pathway

The neuroprotective mechanism of eliprodil involves the interruption of the excitotoxic signaling cascade. By blocking Ca²⁺ influx through NR2B-containing NMDA receptors, eliprodil prevents the downstream activation of cell death pathways.

NMDA_Excitotoxicity_Pathway Glutamate Excess Glutamate (e.g., during Ischemia) NMDAR NR1/NR2B NMDA Receptor Glutamate->NMDAR Binds & Over-activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Eliprodil (R)-Eliprodil Eliprodil->NMDAR Allosteric Antagonism (Inhibition) Enzymes Activation of Catabolic Enzymes (Calpains, Caspases, nNOS) Ca_Influx->Enzymes Mitochondria Mitochondrial Dysfunction (ROS Production, ATP Depletion) Ca_Influx->Mitochondria Cell_Death Neuronal Cell Death (Apoptosis / Necrosis) Enzymes->Cell_Death Mitochondria->Cell_Death

Caption: Inferred neuroprotective mechanism via eliprodil.

Potential Antifungal Activity

While specific studies are lacking for this compound, there is evidence that chlorophenyl derivatives possess antifungal properties.[4][5] The general mechanisms for antifungal agents typically involve one of the following targets:

  • Ergosterol Synthesis Inhibition: Azoles and allylamines interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.

  • Cell Wall Synthesis Inhibition: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.

  • Direct Membrane Disruption: Polyenes bind directly to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.

A study on various chlorophenyl derivatives against phytopathogenic fungi suggested a structure-activity relationship where the benzyl hydroxyl group was important for the inhibitory mechanism.[4] It is plausible that this compound could act by disrupting fungal cell membrane integrity or inhibiting a key fungal enzyme, but this remains speculative without direct experimental evidence.

Quantitative Data

No direct quantitative data (e.g., IC₅₀, EC₅₀) for the biological activity of this compound is available in the reviewed literature. However, data for its derivative, eliprodil, illustrates the potency of the resulting therapeutic agent.

CompoundAssayTarget/SystemResultReference
(R)-EliprodilIn vitro Hypoxia ModelRecovery of Schaffer collateral-CA1 excitatory postsynaptic potentialsEC₅₀ ≈ 0.5 µM[4]
(R)-EliprodilCompetitive Binding AssayHuman recombinant NR1a/NR2B receptorsKᵢ (in good accordance with reference data)[6]

Key Experimental Protocols

Detailed experimental protocols involving this compound are not published. The following sections describe the methodologies typically employed to characterize the activity of its derivative, eliprodil, as an NR2B-selective NMDA receptor antagonist.

NR2B-Selective Competitive Binding Assay

This assay determines the affinity of a compound for the NR2B subunit.

  • Objective: To quantify the binding affinity (Kᵢ value) of a test compound by measuring its ability to displace a known radioligand from the NR2B subunit.

  • Materials:

    • Membrane homogenates from cells stably expressing recombinant human NR1a/NR2B receptors.[6]

    • Radioligand: [³H]ifenprodil.[6]

    • Test compound (e.g., eliprodil).

    • Assay buffer, scintillation fluid, 96-well plates, filtration apparatus.

  • Procedure:

    • Incubate the cell membrane homogenates with a fixed concentration of [³H]ifenprodil and varying concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

  • Workflow Diagram:

    Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis P1 Prepare NR1a/NR2B Membrane Homogenates Incubate Incubate Membranes, Radioligand, and Test Compound P1->Incubate P2 Prepare Serial Dilutions of Test Compound P2->Incubate P3 Prepare Radioligand ([³H]ifenprodil) Solution P3->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC₅₀ and Kᵢ Count->Calculate

    Caption: Workflow for a competitive binding assay.

Electrophysiological Assessment of NMDA Receptor Antagonism

Patch-clamp electrophysiology on cultured neurons or brain slices is used to measure the direct effect of a compound on NMDA receptor ion channel function.

  • Objective: To determine if a compound inhibits NMDA-evoked currents and to characterize the nature of the inhibition (e.g., voltage dependency).

  • Materials:

    • Primary neuronal cultures or acute brain slices (e.g., hippocampus).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • External solution containing NMDA and glycine, and internal pipette solution.

    • Test compound.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Clamp the neuron at a negative holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA and glycine to evoke an inward current through NMDA receptors.

    • Once a stable baseline current is established, co-apply the test compound with the agonists.

    • Record the degree of inhibition of the NMDA-evoked current.

    • To test for voltage dependency, apply a series of voltage steps or a voltage ramp in the absence and presence of the compound and compare the current-voltage (I-V) relationships.[1]

  • Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound to determine the IC₅₀.

In Vitro Hypoxia/Ischemia Model for Neuroprotection

This assay assesses the ability of a compound to protect neurons from ischemic-like damage.

  • Objective: To determine if a compound can reduce neuronal death following a hypoxic or ischemic insult in vitro.

  • Materials:

    • Organotypic hippocampal slice cultures or primary neuronal cultures.

    • Hypoxia chamber or an anaerobic gas mixture (e.g., 95% N₂, 5% CO₂).

    • Glucose-free medium.

    • Cell viability stain (e.g., Propidium Iodide, which stains dead cells).

    • Test compound.

  • Procedure:

    • Culture the neuronal or slice preparations.

    • Induce an ischemic-like insult by oxygen-glucose deprivation (OGD): replace the normal culture medium with glucose-free medium and place the cultures in a hypoxia chamber for a defined period (e.g., 30-60 minutes).

    • Terminate the OGD by returning the cultures to normal, oxygenated medium containing glucose.

    • Treat separate groups of cultures with the test compound either before, during, or after the OGD insult.

    • After a recovery period (e.g., 24 hours), assess cell death by staining with Propidium Iodide and quantifying the fluorescence intensity.

    • Compare the extent of cell death in treated versus untreated cultures to determine the neuroprotective effect.[7]

References

A Technical Guide to (R)-1-(3-Chlorophenyl)-1,2-ethanediol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (R)-1-(3-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent investigated for the treatment of ischemic stroke.[1][2][3] This technical guide provides an in-depth review of its physicochemical properties, advanced biocatalytic synthesis, and its role in drug development. A highly efficient, gram-scale synthesis has been developed using a bi-enzymatic, enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide, achieving high yields and enantiomeric purity.[1][2][3] This method represents a significant advancement for the industrial-scale production of this and other chiral vicinal diols.

Physicochemical Properties

This compound is a white solid compound. Its key properties are summarized in the table below.

PropertyValue
CAS Number 80051-04-3
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Density 1.328 g/cm³
Boiling Point 320 °C
Flash Point 147 °C
Refractive Index 1.589
LogP 1.36570

(Data sourced from Guidechem)

Biocatalytic Synthesis via Enantioconvergent Hydrolysis

The most effective reported method for synthesizing this compound is through the bi-enzymatic enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide (rac-3-CSO). This process utilizes two recombinant Escherichia coli strains, each expressing an epoxide hydrolase (EH) with complementary regioselectivity.[1][2]

The dual-enzyme system consists of:

  • A mutant from Phaseolus vulgaris EH1 (PvEH1Z4X4-59 ), which preferentially hydrolyzes both (R)- and (S)-epoxides to the (R)-diol.

  • A mutant from Rhodotorula paludigena RpEH (RpEHF361V ), which resolves the racemic mixture by hydrolyzing the (R)-epoxide.

By using both enzymes simultaneously, the racemic starting material is almost completely converted into the desired (R)-product, overcoming the 50% theoretical yield limit of traditional kinetic resolutions.[4]

Data Presentation: Optimized Bi-enzymatic Synthesis
ParameterValueReference
Substrate racemic-p-chlorostyrene oxide (rac-pCSO)[1][3]
Substrate Conc. 300 mM[1][3]
Product (R)-p-chlorophenyl-1,2-ethanediol (R-pCPED)[1][3]
Enantiomeric Excess (eep) 87.8%[1][3]
Yield 93.4%[1][3]
Space-Time Yield (STY) 8.63 g/L/h[1][3]
Biocatalyst Ratio 20:1 (E. coli/pveh1z4x4-59 to E. coli/rpehF361V)[3]
Reaction Time 5 hours[1][3]
Temperature 25 °C[1][3]
Reaction System 100 mL 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0)[1][3]

Visualization of the Synthesis Workflow

G Bi-enzymatic Enantioconvergent Hydrolysis cluster_start Racemic Substrate cluster_enzymes Biocatalysts cluster_product Final Product rac_CSO rac-3-Chlorostyrene Oxide S_CSO (S)-3-CSO rac_CSO->S_CSO R_CSO (R)-3-CSO rac_CSO->R_CSO Enzyme1 E. coli / PvEH1Z4X4-59 S_CSO->Enzyme1 Hydrolysis R_CSO->Enzyme1 Hydrolysis Enzyme2 E. coli / RpEHF361V R_CSO->Enzyme2 Kinetic Resolution Product This compound Enzyme1->Product Enzyme2->Product G Synthetic Application and Downstream Signaling cluster_synthesis Synthetic Route cluster_signaling Mechanism of (R)-Eliprodil in Ischemic Stroke rac-3-CSO rac-3-Chlorostyrene Oxide R_Diol This compound rac-3-CSO->R_Diol Biocatalysis Eliprodil (R)-Eliprodil R_Diol->Eliprodil Further Synthesis Eliprodil_Action (R)-Eliprodil Eliprodil->Eliprodil_Action Therapeutic Agent Ischemia Ischemic Stroke Glutamate Excess Glutamate Release Ischemia->Glutamate NMDAR NMDA Receptor (NR2B Subunit) Glutamate->NMDAR Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Cell_Death Neuronal Cell Death (Excitotoxicity) Ca_Influx->Cell_Death Eliprodil_Action->NMDAR Antagonizes (Blocks)

References

(R)-1-(3-Chlorophenyl)-1,2-ethanediol discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Key Chiral Building Block

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol that has garnered interest as a versatile building block in asymmetric synthesis. Its stereochemistry and functional groups make it a valuable intermediate in the preparation of more complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological properties of this compound, with a focus on detailed experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The pioneering work on catalytic asymmetric dihydroxylation by K. Barry Sharpless in the 1980s provided a powerful and predictable method for the synthesis of chiral diols from prochiral olefins. This Nobel Prize-winning methodology, known as the Sharpless Asymmetric Dihydroxylation, became a foundational technique for accessing a wide array of enantioenriched vicinal diols, including halogenated phenyl ethanediols. It is highly probable that the initial syntheses of this compound were achieved using this or similar asymmetric oxidation techniques.

More recently, biocatalytic methods, such as the enantioselective hydrolysis of epoxides by epoxide hydrolases, have emerged as green and highly efficient alternatives for the production of chiral diols. These enzymatic approaches offer high enantioselectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 80051-04-3
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several key strategies, primarily involving asymmetric dihydroxylation of the corresponding olefin or enzymatic resolution of a racemic precursor.

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the synthesis of this compound from 3-chlorostyrene. The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome. For the synthesis of the (R)-diol, a dihydroquinidine-based ligand is employed.

Experimental Protocol:

A general procedure for the Sharpless Asymmetric Dihydroxylation is as follows:

  • To a stirred solution of 3-chlorostyrene (1.0 equiv) in a 1:1 mixture of t-butanol and water at room temperature is added the AD-mix-β formulation (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O).

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite.

  • The mixture is stirred for an additional hour, and then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Sharpless Asymmetric Dihydroxylation:

Sharpless_Dihydroxylation Substrate 3-Chlorostyrene Reaction Asymmetric Dihydroxylation Substrate->Reaction AD_Mix AD-mix-β ((DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, OsO₄) AD_Mix->Reaction Solvent t-BuOH/H₂O Solvent->Reaction Quench Quench (Na₂SO₃) Reaction->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product Biocatalytic_Synthesis Substrate Racemic 3-Chlorostyrene Oxide Reaction Enantioselective Hydrolysis Substrate->Reaction Enzyme Epoxide Hydrolase (e.g., from A. niger) Enzyme->Reaction Buffer Aqueous Buffer Buffer->Reaction Separation Cell Separation (Centrifugation) Reaction->Separation Byproduct (S)-3-Chlorostyrene Oxide Reaction->Byproduct Extraction Extraction (EtOAc) Separation->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product Antifungal_Mechanism Compound This compound Membrane Fungal Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death

(R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral aromatic chemical compound that has garnered attention in the pharmaceutical and agrochemical research sectors. Its primary significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with specific biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its established role as a key intermediate in the synthesis of neuroprotective agents and its potential as an antifungal agent. This document will detail its chemical properties, relevant biological pathways, experimental protocols, and quantitative data where available.

Core Research Applications

The research applications of this compound primarily revolve around two key areas:

  • Neuroprotective Agent Synthesis: The para-chloro isomer of this compound, (R)-p-chlorophenyl-1,2-ethanediol, is a well-documented intermediate in the synthesis of (R)-eliprodil, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This positions this compound and its isomers as crucial starting materials for the development of novel therapeutics targeting neurological disorders.

  • Antifungal Research: While direct studies on this compound are limited, related chlorophenyl-containing compounds and derivatives of similar chemical scaffolds have demonstrated notable antifungal properties. This suggests a potential avenue for research into this compound and its derivatives as novel antifungal agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 80051-04-3
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White solid
Density 1.328 g/cm³
Boiling Point 320 °C
Flash Point 147 °C

Application in Neuroprotective Agent Development

The most significant application of the (R)-1-(chlorophenyl)-1,2-ethanediol scaffold is in the synthesis of NMDA receptor antagonists.

The NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][3] However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic stroke.[3] Antagonists of the NMDA receptor can mitigate this excitotoxicity and offer neuroprotection.

The signaling pathway initiated by NMDA receptor activation is complex. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing an influx of calcium ions (Ca²⁺).[1][3] This calcium influx triggers a cascade of downstream signaling events.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor:f0 Co-agonist Co-agonist Co-agonist->NMDA_Receptor:f0 Mg2+ Mg2+ Mg2+->NMDA_Receptor:f1 Blocks at resting potential Ca2+ Ca2+ NMDA_Receptor:f1->Ca2+ Influx upon activation Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation, NO production) Ca2+->Signaling_Cascade Excitotoxicity Excitotoxicity (Cell Death) Ca2+->Excitotoxicity Overactivation Neuronal_Response Synaptic Plasticity (LTP/LTD) Gene Expression Signaling_Cascade->Neuronal_Response Eliprodil_Synthesis_Workflow Start Racemic p-Chlorostyrene Oxide Hydrolysis Enantioselective Hydrolysis (using Epoxide Hydrolases) Start->Hydrolysis Intermediate (R)-p-Chlorophenyl-1,2-ethanediol Hydrolysis->Intermediate Activation Activation of Hydroxyl Groups (e.g., Mesylation) Intermediate->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Epoxide_Formation Formation of Chiral Epoxide Cyclization->Epoxide_Formation Coupling Coupling with 4-(4-fluorobenzyl)piperidine Epoxide_Formation->Coupling Final_Product (R)-Eliprodil Coupling->Final_Product Antifungal_Mechanisms Potential_Compound This compound Derivative Target1 Ergosterol Biosynthesis (e.g., 14α-demethylase) Potential_Compound->Target1 Target2 Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Potential_Compound->Target2 Target3 Direct Membrane Interaction (Ergosterol Binding) Potential_Compound->Target3 Outcome1 Disrupted Membrane Function Target1->Outcome1 Outcome2 Cell Wall Instability Target2->Outcome2 Outcome3 Membrane Leakage Target3->Outcome3

References

Technical Guide: Safety and Handling of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The content is intended for use by trained professionals in a laboratory or drug development setting. It is crucial to supplement this information with a thorough understanding of your institution's safety protocols and to consult the specific Safety Data Sheet (SDS) provided by your supplier.

Chemical Identification and Physical Properties

This compound is a chiral organic compound. As a white solid, it is primarily utilized in the pharmaceutical industry, notably for its potential antifungal properties.[1]

PropertyValueSource
CAS Number 80051-04-3[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance White to off-white powder[1]
Boiling Point 320°C[1]
Flash Point 147°C[1]
Density 1.328 g/cm³[1]

Hazard Identification and GHS Classification

Hazard ClassHazard StatementGHS PictogramPrecautionary Statements (Examples)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Disclaimer: The GHS classification is extrapolated from data on related compounds and should be treated as a preliminary hazard assessment. Always refer to the supplier-specific SDS for definitive information.

Safety and Handling Precautions

Safe handling of this compound requires adherence to standard laboratory safety protocols for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Skin and Body Protection Laboratory coat. Closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
  • Handling : Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage : Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[2]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical : Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen chloride gas.

  • Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation. Wear appropriate PPE. Avoid dust formation.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up : Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized for specific experimental conditions.

Synthesis via Sharpless Asymmetric Dihydroxylation

This compound can be synthesized from 3-chlorostyrene via Sharpless asymmetric dihydroxylation. The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the stereochemistry of the product. To obtain the (R)-enantiomer, AD-mix-β is typically used.[3][4]

Materials:

  • 3-Chlorostyrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, for accelerating the reaction)

  • Sodium sulfite (for quenching)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β to the solvent mixture and stir until two clear phases are formed.

  • Cool the mixture to 0°C in an ice bath.

  • Add 3-chlorostyrene to the reaction mixture and stir vigorously at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude diol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC.

Instrumentation and Conditions (Starting Point for Method Development):

  • Column : A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Column Temperature : Ambient or controlled (e.g., 25°C).

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Weigh_Dispense Weigh and Dispense in Fume Hood Select_PPE->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Emergency_Response_Decision_Tree Spill Chemical Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small & Controllable Major_Spill Major Spill Assess_Spill->Major_Spill Large or Uncontrolled Cleanup Clean up with appropriate kit Minor_Spill->Cleanup Evacuate Evacuate Area Major_Spill->Evacuate Alert Alert EH&S Evacuate->Alert Data_Relationship_Diagram SDS Safety Data Sheet (SDS) Physical_Properties Physical Properties SDS->Physical_Properties Toxicological_Data Toxicological Data SDS->Toxicological_Data Handling_Storage Handling & Storage SDS->Handling_Storage Emergency_Procedures Emergency Procedures SDS->Emergency_Procedures PPE Personal Protective Equipment (PPE) Handling_Storage->PPE Experimental_Protocol Experimental Protocol Handling_Storage->Experimental_Protocol PPE->Experimental_Protocol

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and potential applications for the chiral building block, (R)-1-(3-Chlorophenyl)-1,2-ethanediol, in the field of asymmetric synthesis. This document is intended to serve as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Synthesis of this compound

A reliable method for the preparation of this compound is the Sharpless asymmetric dihydroxylation of 3-chlorostyrene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1]

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is based on the well-established Sharpless asymmetric dihydroxylation procedure.[1][2]

Materials:

  • 3-Chlorostyrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β) at room temperature.

  • Add methanesulfonamide (1 equivalent based on the alkene) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 3-chlorostyrene (1 equivalent) to the vigorously stirred mixture.

  • Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Expected Results:

ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%

Experimental Workflow for Synthesis

Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve AD-mix-β and CH₃SO₂NH₂ in t-BuOH/H₂O cool Cool to 0 °C dissolve->cool add_alkene Add 3-Chlorostyrene cool->add_alkene react Stir at 0 °C (Monitor by TLC) add_alkene->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

This compound is a versatile chiral building block. Chiral 1,2-diols are widely used as chiral ligands, auxiliaries, and synthons in various asymmetric transformations.[3][4]

Application Note 1: Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions.[][6][7] this compound can serve as a precursor for the synthesis of novel P-chiral phosphine ligands. The following is a representative protocol for the synthesis of a chiral cyclic phosphite ligand.

Protocol 2: Synthesis of a Chiral Cyclic Phosphite Ligand

This protocol is adapted from general procedures for the synthesis of phosphite ligands from chiral diols.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of phosphorus trichloride (1.1 equivalents) in anhydrous toluene dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • The formation of triethylamine hydrochloride precipitate will be observed.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

  • Wash the filter cake with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral cyclic chlorophosphite.

  • This intermediate can be used directly or further reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce desired organic groups on the phosphorus atom.

Quantitative Data for a Representative Chiral Phosphite Synthesis:

Starting DiolReagentProductYield (%)
(R)-BINOLPCl₃(R)-BINOL-derived chlorophosphite85-90
(R,R)-TADDOLPCl₃(R,R)-TADDOL-derived chlorophosphite90-95

Note: The yields are representative for analogous well-known chiral diols and may vary for this compound.

Experimental Workflow for Chiral Ligand Synthesis

Synthesis of a Chiral Cyclic Phosphite Ligand cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Diol and Et₃N in Anhydrous Toluene cool Cool to -78 °C dissolve->cool add_pcl3 Add PCl₃ solution cool->add_pcl3 warm_stir Warm to RT and Stir Overnight add_pcl3->warm_stir filter Filter through Celite warm_stir->filter wash Wash with Anhydrous Ether filter->wash concentrate Concentrate in vacuo wash->concentrate product Chiral Cyclic Chlorophosphite concentrate->product

Caption: General workflow for the synthesis of a chiral phosphite ligand.

Application Note 2: As a Chiral Auxiliary in Asymmetric Reductions

Chiral diols can be used to modify hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), to create chiral reducing environments for the asymmetric reduction of prochiral ketones.

Protocol 3: Asymmetric Reduction of Acetophenone

This is a general protocol illustrating the use of a chiral diol in an asymmetric reduction.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a 1 M solution of LiAlH₄ in anhydrous THF.

  • In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

  • Add the diol solution dropwise to the stirred LiAlH₄ solution (1 equivalent) at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.

  • Cool the mixture to -78 °C and add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Wash the combined filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the resulting 1-phenylethanol.

Representative Data for Asymmetric Ketone Reduction:

Chiral DiolKetoneYield (%)ee (%)
(R)-BINOLAcetophenone>90>95
(R)-1,2-PropanediolAcetophenoneVariableModerate

Note: The performance of this compound in this application would need to be experimentally determined.

References

Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-1-(3-Chlorophenyl)-1,2-ethanediol as a chiral resolving agent. While specific literature examples for this exact resolving agent are limited, the principles and protocols outlined here are based on well-established methods for the chiral resolution of racemic compounds, particularly carboxylic acids, through the formation of diastereomeric esters.

Introduction to Chiral Resolution with Diols

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral vicinal diol that can be utilized as a resolving agent. The most common strategy involves the derivatization of a racemic compound, such as a carboxylic acid, with the chiral diol to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques like fractional crystallization or chromatography.[1] Subsequently, the separated diastereomers are converted back to the individual enantiomers and the resolving agent, which can often be recovered and reused.

Principle of Resolution

The primary application of this compound as a resolving agent is for the separation of racemic carboxylic acids. The diol is reacted with a racemic carboxylic acid (rac-R-COOH) to form a mixture of diastereomeric esters. The two resulting diastereomers, (R,R)-ester and (R,S)-ester, are no longer mirror images and thus have different solubilities, allowing for their separation.

Reaction Scheme:

(R)-1-(3-Cl-Ph)-ethanediol + rac-R-COOH → Diastereomeric Esters ((R,R)-ester and (R,S)-ester)

Separation (e.g., by crystallization) → Isolated (R,R)-ester and (R,S)-ester

Hydrolysis of each ester → Enantiomerically pure R-COOH and S-COOH + (R)-1-(3-Cl-Ph)-ethanediol

Experimental Protocols

Protocol 1: Formation and Separation of Diastereomeric Esters via Fractional Crystallization

This protocol describes the resolution of a generic racemic carboxylic acid using this compound.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Suitable solvent for crystallization (e.g., ethanol, ethyl acetate, hexane - to be determined empirically)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Fractional Crystallization:

    • Dissolve the crude diastereomeric ester mixture in a minimum amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals of the less soluble diastereomer by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or chromatography to isolate the second diastereomer.

    • Recrystallize the obtained crystals to improve diastereomeric purity.

  • Hydrolysis of the Separated Esters (Example for one diastereomer):

    • Suspend the purified diastereomeric ester in a mixture of ethanol and 1 M NaOH solution.

    • Heat the mixture to reflux and stir for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with 2 M HCl to precipitate the enantiomerically pure carboxylic acid.

    • Extract the aqueous layer with ethyl acetate.

    • The this compound will remain in the aqueous layer or can be extracted under appropriate pH conditions for recovery.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure carboxylic acid.

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the enantiomeric excess of the resolved carboxylic acid.

Materials and Equipment:

  • Chiral HPLC system with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[2]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • UV detector.

  • The resolved enantiomeric carboxylic acid sample.

  • Racemic standard of the carboxylic acid.

Procedure:

  • Method Development (Initial Screening):

    • Dissolve the racemic standard of the carboxylic acid in the mobile phase.

    • Screen different chiral columns and mobile phase compositions (e.g., various ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.[2]

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Sample Analysis:

    • Prepare a dilute solution of the resolved carboxylic acid enantiomer in the optimized mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[2]

Data Presentation

The following tables present hypothetical data for a successful chiral resolution of a racemic carboxylic acid using this compound.

Table 1: Fractional Crystallization Results

DiastereomerMass (g)Melting Point (°C)Diastereomeric Excess (d.e.) (%)
First Crop Crystals4.5125-127>98
From Mother Liquor4.2Mixture20

Table 2: Properties of Resolved Enantiomers

EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation [α]D
(+)-Enantiomer4299+25.4° (c=1, CHCl₃)
(-)-Enantiomer3895-24.8° (c=1, CHCl₃)

Visualizations

Workflow for Chiral Resolution by Diastereomeric Ester Formation

G cluster_synthesis Diastereomer Synthesis cluster_separation Separation cluster_hydrolysis Hydrolysis & Recovery racemic_acid Racemic Carboxylic Acid esterification Esterification (DCC, DMAP) racemic_acid->esterification resolving_agent This compound resolving_agent->esterification diastereomers Mixture of Diastereomers esterification->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer (Crystals) separation->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) separation->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 recovered_agent1 Recovered Resolving Agent hydrolysis1->recovered_agent1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 recovered_agent2 Recovered Resolving Agent hydrolysis2->recovered_agent2

Caption: Workflow of chiral resolution via diastereomeric ester formation.

Workflow for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

G cluster_analysis HPLC Analysis sample Resolved Enantiomer Sample hplc Chiral HPLC Analysis sample->hplc chromatogram Chromatogram with Separated Enantiomer Peaks hplc->chromatogram calculation Peak Integration and e.e. Calculation chromatogram->calculation result Enantiomeric Excess (%) calculation->result

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

References

(R)-1-(3-Chlorophenyl)-1,2-ethanediol: Application Notes and Protocols for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-1-(3-Chlorophenyl)-1,2-ethanediol as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary offers a valuable tool for the stereocontrolled synthesis of enantiomerically enriched compounds, which are crucial in drug discovery and development.[1] The protocols detailed below are based on established methodologies for analogous chiral diols and provide a practical guide for laboratory implementation.

Introduction

This compound is a chiral diol that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The presence of the chiral diol creates a diastereomeric intermediate, allowing for facial differentiation and the selective formation of one enantiomer of the desired product. The auxiliary can then be cleaved and potentially recovered for reuse. The 3-chlorophenyl substituent can enhance stereoselectivity through steric and electronic effects.

Key Features:

  • Effective Stereocontrol: Induces high diastereoselectivity in a variety of asymmetric transformations.

  • Versatility: Applicable in key carbon-carbon bond-forming reactions.

  • Recoverable and Reusable: The auxiliary can often be recovered after the reaction.

General Experimental Workflow

The utilization of this compound as a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment + this compound Diastereomeric Intermediate Diastereomeric Intermediate Attachment->Diastereomeric Intermediate Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction Product-Auxiliary Adduct Product-Auxiliary Adduct Diastereoselective Reaction->Product-Auxiliary Adduct Cleavage Cleavage Product-Auxiliary Adduct->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for the application of this compound as a chiral auxiliary.

Applications in Asymmetric Synthesis

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the construction of six-membered rings. When a dienophile is rendered chiral by the attachment of this compound, the cycloaddition can proceed with high diastereoselectivity.[3] The auxiliary forms a chiral acetal with an α,β-unsaturated aldehyde, which then serves as the dienophile.

Illustrative Data for Asymmetric Diels-Alder Reaction

EntryDienophileDieneLewis AcidTemp (°C)Yield (%)d.r. (endo:exo)
1Acrolein Acetal¹CyclopentadieneEt₂AlCl-7885>95:5
2Crotonaldehyde Acetal¹IsopreneSnCl₄-7882>95:5

¹Acetal derived from this compound. Data is representative and based on analogous systems.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Formation of the Chiral Acetal:

    • To a solution of the α,β-unsaturated aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • The mixture is heated to reflux with a Dean-Stark trap to remove water.

    • After completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and concentrated. The crude acetal is purified by flash chromatography.

  • Diels-Alder Cycloaddition:

    • The chiral acetal (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) under an argon atmosphere and cooled to -78 °C.

    • The Lewis acid (e.g., Et₂AlCl, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.

    • The diene (1.5 eq) is then added, and the reaction is stirred at -78 °C for 4-12 hours.

    • The reaction is quenched with saturated NaHCO₃ solution and allowed to warm to room temperature.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Asymmetric Aldol Addition

Chiral auxiliaries are widely used to control the stereochemistry of aldol reactions. The this compound can be used to form a chiral acetal of an α-keto ester, which can then undergo a diastereoselective aldol addition to an aldehyde.

Illustrative Data for Asymmetric Aldol Addition

EntryAldehydeEnolate SourceLewis AcidTemp (°C)Yield (%)d.r. (syn:anti)
1BenzaldehydeSilyl Ketene Acetal¹TiCl₄-7890>95:5
2IsobutyraldehydeSilyl Ketene Acetal¹SnCl₄-7888>95:5

¹Silyl ketene acetal derived from the corresponding ester of the chiral acetal. Data is representative and based on analogous systems.

Experimental Protocol: Asymmetric Aldol Addition

  • Preparation of the Chiral Acetal Ester:

    • Follow the procedure for acetal formation described in section 3.1, using an α-keto ester as the carbonyl compound.

  • Aldol Addition:

    • To a solution of the chiral acetal ester (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere is added the Lewis acid (e.g., TiCl₄, 1.1 eq) at -78 °C.

    • The mixture is stirred for 15 minutes, followed by the addition of a hindered base (e.g., 2,6-lutidine, 1.2 eq).

    • The silyl enol ether (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2-6 hours.

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.

    • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Asymmetric Alkylation of Enolates

The chiral auxiliary can be used to direct the alkylation of enolates derived from carboxylic acid derivatives. An imide is formed between a carboxylic acid and the amino-alcohol derived from the chiral diol, which then undergoes diastereoselective alkylation.

Illustrative Data for Asymmetric Alkylation

EntryElectrophileBaseAdditiveTemp (°C)Yield (%)d.r.
1Benzyl bromideLDALiCl-7892>98:2
2Methyl iodideNaHMDSHMPA-7889>98:2

Data is representative and based on analogous systems.

Experimental Protocol: Asymmetric Alkylation

  • Formation of the Chiral Imide:

    • The carboxylic acid (1.0 eq) is converted to its acid chloride using oxalyl chloride or thionyl chloride.

    • The crude acid chloride is then reacted with the amino-alcohol (derived from the chiral diol, 1.0 eq) in the presence of a base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane at 0 °C to room temperature.

    • The reaction mixture is worked up and the chiral imide is purified by chromatography.

  • Alkylation:

    • The chiral imide (1.0 eq) is dissolved in anhydrous THF (0.1 M) under an argon atmosphere and cooled to -78 °C.

    • A solution of the base (e.g., LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.

    • The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.

Cleavage of the Chiral Auxiliary

The removal of the this compound auxiliary is a critical step to liberate the desired enantiomerically enriched product. The method of cleavage depends on the linkage between the auxiliary and the substrate.

G cluster_0 Cleavage Strategies Product-Acetal Adduct Product-Acetal Adduct Acidic Hydrolysis Acidic Hydrolysis Product-Acetal Adduct->Acidic Hydrolysis e.g., aq. HCl, TFA Aldehyde/Ketone Aldehyde/Ketone Acidic Hydrolysis->Aldehyde/Ketone Product-Imide Adduct Product-Imide Adduct Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) Product-Imide Adduct->Hydrolysis (Acidic/Basic) e.g., LiOH, H₂O₂ Reductive Cleavage Reductive Cleavage Product-Imide Adduct->Reductive Cleavage e.g., LiBH₄ Carboxylic Acid Carboxylic Acid Hydrolysis (Acidic/Basic)->Carboxylic Acid Alcohol Alcohol Reductive Cleavage->Alcohol

Caption: Common methods for the cleavage of the chiral auxiliary.

Protocol 4.1: Acidic Hydrolysis of Chiral Acetals

  • The product-acetal adduct is dissolved in a mixture of THF and 1N HCl (4:1 v/v).

  • The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • The mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the crude product and the recovered auxiliary, which can be separated by chromatography.

Protocol 4.2: Hydrolytic Cleavage of Chiral Imides

  • The product-imide adduct is dissolved in a mixture of THF and water (3:1 v/v) and cooled to 0 °C.

  • A solution of LiOH (4.0 eq) and 30% H₂O₂ (4.0 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched by the addition of Na₂SO₃ solution.

  • The pH is adjusted to ~2 with 1N HCl, and the product is extracted with ethyl acetate. The aqueous layer can be basified to recover the amino-alcohol auxiliary.

Protocol 4.3: Reductive Cleavage of Chiral Imides

  • To a solution of the product-imide adduct in anhydrous THF at 0 °C is added LiBH₄ (2.0 eq).

  • The reaction is stirred for 2-4 hours at 0 °C.

  • The reaction is quenched by the slow addition of water, followed by 1N HCl.

  • The product alcohol is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The auxiliary can be recovered from the aqueous layer.

Conclusion

This compound is a promising chiral auxiliary for a range of asymmetric transformations. Its application can provide access to valuable enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. The protocols provided herein serve as a foundation for the development of specific synthetic routes, and optimization of reaction conditions may be necessary for different substrates.

References

Experimental protocol for using (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for (R)-1-(3-Chlorophenyl)-1,2-ethanediol

This compound is a chiral vicinal diol with significant potential as a versatile building block and chiral auxiliary in asymmetric synthesis.[1][2] Its structural features, including the presence of a stereogenic center and a chlorinated phenyl group, make it a valuable intermediate in the development of pharmaceutical agents and other biologically active molecules.[3] The diol functionality allows for its use as a chiral ligand in metal-catalyzed reactions, while the chlorophenyl moiety can be a key pharmacophore or a handle for further synthetic transformations.

Key Applications:

  • Chiral Ligand in Asymmetric Catalysis: The primary application of this compound is as a precursor to or a direct chiral ligand for various asymmetric transformations. Chiral diols are known to be effective in a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5]

  • Intermediate in Pharmaceutical Synthesis: Chiral 1,2-diols are crucial structural motifs found in numerous natural products and pharmaceutical compounds.[1] This specific diol can serve as a key intermediate for the synthesis of more complex molecules with therapeutic potential.

  • Resolution Agent: Due to its chirality, this compound and its derivatives can be employed in the resolution of racemic mixtures.

Physicochemical Properties:

PropertyValue
CAS Number 80051-04-3[6]
Molecular Formula C₈H₉ClO₂[7]
Molecular Weight 172.61 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a this compound-derived Catalyst

This protocol describes the use of this compound as a chiral ligand in the enantioselective reduction of a prochiral ketone, such as acetophenone, to the corresponding chiral alcohol. The diol is first complexed with a metal hydride to form the active chiral catalyst.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or another suitable metal hydride

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

G prep Catalyst Preparation reaction Asymmetric Reduction prep->reaction sub_prep1 Dissolve (R)-diol in THF workup Work-up & Isolation reaction->workup sub_reaction1 Cool catalyst solution to -78 °C analysis Analysis workup->analysis sub_workup1 Quench with methanol sub_analysis1 Determine yield sub_prep2 Add LiAlH4 solution sub_prep1->sub_prep2 sub_prep3 Stir to form catalyst sub_prep2->sub_prep3 sub_reaction2 Add acetophenone dropwise sub_reaction1->sub_reaction2 sub_reaction3 Monitor reaction by TLC sub_reaction2->sub_reaction3 sub_workup2 Acidify with HCl sub_workup1->sub_workup2 sub_workup3 Extract with diethyl ether sub_workup2->sub_workup3 sub_workup4 Dry and concentrate sub_workup3->sub_workup4 sub_workup5 Purify by chromatography sub_workup4->sub_workup5 sub_analysis2 Determine enantiomeric excess (ee) by chiral HPLC sub_analysis1->sub_analysis2

Caption: Workflow for Asymmetric Ketone Reduction.

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol).

    • Cool the solution to 0 °C.

    • Add a solution of anhydrous ethanol (1.0 mmol) in 2 mL of THF dropwise.

    • Stir for 15 minutes at 0 °C.

    • Add a solution of this compound (1.0 mmol) in 5 mL of THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[4]

  • Reaction Execution:

    • Cool the freshly prepared catalyst solution to -78 °C.

    • Add a solution of acetophenone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes.

    • Stir the reaction at -78 °C for 3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL).[4]

    • Allow the mixture to warm to room temperature.

    • Add 15 mL of 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified (R)-1-phenylethanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results (Representative Data):

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-1-Phenylethanol>90>95
1-(3-Chlorophenyl)ethan-1-one(R)-1-(3-Chlorophenyl)ethanol>85>92
Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a potential biocatalytic approach for the synthesis of this compound via the enantioselective hydrolysis of the corresponding racemic epoxide, rac-1-chloro-3-(3-chlorophenyl)oxirane. This method leverages the high selectivity of epoxide hydrolases. A similar bienzymatic approach has been successfully used for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol.[8]

Materials:

  • rac-1-Chloro-3-(3-chlorophenyl)oxirane

  • Recombinant E. coli cells expressing a suitable (R)-selective epoxide hydrolase

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, incubator shaker, and centrifuge

  • Chiral HPLC system

Signaling Pathway/Reaction Mechanism:

G rac_epoxide rac-1-Chloro-3-(3-chlorophenyl)oxirane s_epoxide (S)-epoxide rac_epoxide->s_epoxide Hydrolysis r_diol This compound s_epoxide->r_diol enzyme (R)-selective Epoxide Hydrolase

References

Application Notes and Protocols: (R)-1-(3-Chlorophenyl)-1,2-ethanediol in API Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a key chiral building block, in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus of this document is its application in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.

Introduction to this compound

This compound is a chiral diol that serves as a versatile starting material in asymmetric synthesis. Its stereochemistry is crucial for establishing the desired chirality in the final API, which is often essential for its pharmacological activity and safety profile. In the context of API synthesis, this diol is typically converted into a more reactive intermediate, such as the corresponding epoxide, (R)-epichlorohydrin, which then participates in key bond-forming reactions to construct the core structure of the drug molecule.

Application in the Synthesis of Rivaroxaban

A prominent application of this compound is in the synthesis of Rivaroxaban. The chiral center in the oxazolidinone ring of Rivaroxaban is derived from an epoxide intermediate, which can be synthesized from this compound. The overall synthetic strategy involves the reaction of this chiral epoxide with 4-(4-aminophenyl)-3-morpholinone, followed by a series of transformations to yield the final API.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of Rivaroxaban, starting from an intermediate derived from this compound.

Table 1: Yields of Key Synthetic Steps

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1. Epoxide Ring Opening4-(4-aminophenyl)-3-morpholinone, (R)-epichlorohydrin(S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinoneAmmonia~58 (overall)[1]
2. Acylation(S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinoneAmide intermediate5-chlorothiophene-2-carbonyl chloride, KHCO3, MEK/water96[2]
3. CyclizationAmide intermediateRivaroxabanBis(trichloromethyl)carbonate, K2CO3, MeCN/H2O95[3]
4. Alternative CyclizationAmide intermediateRivaroxabanN,N'-Carbonyldiimidazole (CDI)67[4]

Table 2: Purity and Impurity Profile

ProductPurity (%)Major ImpuritiesAnalytical MethodReference
Rivaroxaban>99.7Regioisomer (from cyclization) < 0.10%HPLC[3]
Rivaroxaban99.95(R)-isomer < 0.03%HPLC[2]
Rivaroxaban99.81Chiral impuritiesChiral HPLC[5]

Experimental Protocols

General Synthetic Scheme

The synthesis of Rivaroxaban from 4-(4-aminophenyl)-3-morpholinone and an epoxide derived from this compound is outlined below.

Rivaroxaban_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final API R_Diol (R)-1-(3-Chlorophenyl)- 1,2-ethanediol R_Epoxide (R)-Epichlorohydrin (derived from diol) R_Diol->R_Epoxide Epoxidation AminoMorpholinone 4-(4-aminophenyl)-3-morpholinone AminoAlcohol (S)-Amino Alcohol Intermediate AminoMorpholinone->AminoAlcohol Ring Opening (with R-Epoxide) Amide Amide Intermediate AminoAlcohol->Amide Acylation (5-chlorothiophene- 2-carbonyl chloride) Rivaroxaban Rivaroxaban Amide->Rivaroxaban Cyclization (e.g., with CDI or bis(trichloromethyl)carbonate)

Caption: Synthetic workflow for Rivaroxaban.

Protocol 1: Synthesis of (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone

This protocol describes the ring-opening of (R)-epichlorohydrin with 4-(4-aminophenyl)-3-morpholinone followed by amination.

Materials:

  • 4-(4-aminophenyl)-3-morpholinone

  • (R)-epichlorohydrin

  • Aqueous ammonia solution

  • Suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve 4-(4-aminophenyl)-3-morpholinone in a suitable solvent.

  • Add (R)-epichlorohydrin to the solution and stir at a controlled temperature.

  • After the initial reaction is complete (monitored by TLC or HPLC), add an excess of aqueous ammonia solution.

  • Heat the reaction mixture in a sealed vessel until the reaction is complete.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization.

Protocol 2: Acylation of the Amino Alcohol Intermediate

Materials:

  • (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone

  • 5-chlorothiophene-2-carbonyl chloride

  • Potassium bicarbonate (KHCO3)

  • Methyl ethyl ketone (MEK)

  • Water

Procedure:

  • Dissolve the amino alcohol intermediate in a mixture of MEK and water.

  • Add a solution of KHCO3 in water and cool the mixture to 15°C.[2]

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent (e.g., toluene or MEK).[2]

  • Stir the reaction mixture at 20°C for 15 minutes.[2]

  • Isolate the product by filtration and wash with water and ethanol.[2]

  • Dry the product under vacuum.

Protocol 3: Cyclization to form Rivaroxaban

This protocol describes the formation of the oxazolidinone ring using bis(trichloromethyl)carbonate.

Materials:

  • Amide intermediate from Protocol 2

  • Bis(trichloromethyl)carbonate (triphosgene)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Suspend the amide intermediate in a mixture of MeCN and water (2:1 w/w).[3]

  • Add K2CO3 (1.8 equivalents) to the suspension.[3]

  • Add bis(trichloromethyl)carbonate (0.5 equivalents) portion-wise while maintaining the temperature.[3]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).

  • Isolate the crude Rivaroxaban by filtration.

  • Purify the product by recrystallization from a suitable solvent system to obtain high-purity Rivaroxaban.

Mechanism of Action: Rivaroxaban Signaling Pathway

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.

Rivaroxaban_Signaling_Pathway cluster_cascade Coagulation Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin catalyzes conversion Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes conversion Fibrin Fibrin Clot Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FXa inhibits

Caption: Rivaroxaban's inhibition of Factor Xa.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the chiral starting material to the final API, highlighting the importance of stereochemistry.

Logical_Relationship Start This compound (Chiral Source) Intermediate Chiral Epoxide Intermediate ((R)-configuration) Start->Intermediate maintains chirality Core Chiral Oxazolidinone Core ((S)-configuration in Rivaroxaban) Intermediate->Core inverts stereocenter during ring opening API Rivaroxaban (Stereospecific API) Core->API determines biological activity

Caption: Chirality transfer in Rivaroxaban synthesis.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral HPLC Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Abstract

This document provides a detailed methodology for the chiral separation and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The described method is suitable for the determination of enantiomeric purity and for quantitative assays in research and quality control environments. The protocol includes instrument conditions, procedures for sample and standard preparation, system suitability criteria, and a comprehensive guide to method validation as per ICH Q2(R1) guidelines.

Introduction

This compound is a chiral compound of interest in pharmaceutical and chemical synthesis. As enantiomers can exhibit different pharmacological and toxicological properties, their separation and quantification are critical.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the analysis of enantiomers.[1] This application note details a robust normal-phase HPLC method for the analysis of the (R)-enantiomer, ensuring selectivity and accuracy. A similar method has been shown to be effective for the separation of the corresponding (S)-enantiomer.[2]

Chromatographic Conditions

A normal-phase chromatographic approach was selected for its strong resolving power for polar analytes like diols on polysaccharide-based chiral stationary phases.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase n-Hexane : 2-Propanol (IPA) (95:5, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
Diluent Mobile Phase (n-Hexane : IPA, 95:5)

Rationale: A Chiralcel® OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds, including those with aromatic groups.[3] The mobile phase composition of n-Hexane and 2-Propanol is a standard choice for normal-phase chiral separations.[2] A detection wavelength of 230 nm provides good sensitivity for compounds containing a chlorophenyl group.[2]

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (CRS)

  • (S)-1-(3-Chlorophenyl)-1,2-ethanediol (for specificity testing)

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters (PTFE or suitable for organic solvents)

Standard Solution Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of 1-(3-Chlorophenyl)-1,2-ethanediol (racemic or enriched) into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Suitability Test (SST)

Before initiating any sample analysis, the system suitability must be verified. A solution containing both (R)- and (S)-enantiomers (a racemic mixture is ideal) at approximately 0.1 mg/mL should be injected.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (R) and (S) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (R)-enantiomer peak
Repeatability (%RSD) ≤ 2.0% for the peak area of the (R)-enantiomer from five replicate injections

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (Hexane:IPA 95:5) D HPLC System Equilibration A->D B Standard Prep (0.1 mg/mL) E System Suitability Test (Racemic Mixture) B->E C Sample Prep (0.1 mg/mL) F Sample Injection C->F D->E Proceed if SST passes G Check SST Criteria (Resolution, Tailing) E->G H Integrate Peaks F->H G->F I Calculate Results (Assay / Purity) H->I

Caption: Workflow for HPLC analysis of this compound.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer.

  • Procedure: Inject the diluent, a solution of the (R)-enantiomer, and a solution of the (S)-enantiomer. A solution containing a 1:1 mixture of both enantiomers should also be analyzed to demonstrate baseline resolution.

  • Acceptance Criteria: The (R)-enantiomer peak should be free from interference from the diluent and should be well-resolved (Rs ≥ 1.5) from the (S)-enantiomer peak.

Linearity
  • Procedure: Prepare a series of at least five solutions of the (R)-enantiomer from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Concentration (mg/mL)Peak Area (Arbitrary Units)
0.050
0.075
0.100
0.125
0.150
Correlation (r²)
Accuracy
  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.08
100%0.10
120%0.12
Mean % Recovery
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six individual preparations of the (R)-enantiomer at 100% of the working concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1
2
3
4
5
6
Mean
SD
%RSD
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined for the undesired (S)-enantiomer to assess the method's sensitivity for purity testing.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) by injecting a series of diluted solutions of the (S)-enantiomer.

  • Acceptance Criteria:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

ParameterConcentration (mg/mL)Signal-to-Noise Ratio
LOD ~ 3:1
LOQ ~ 10:1
Robustness
  • Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on resolution and peak area.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., %IPA ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution ≥ 1.5) should still be met, and the results should not be significantly affected by the minor changes.

Data Analysis and Reporting

  • Enantiomeric Purity: Calculate the percentage of the (R)-enantiomer using the area percent method.

    • % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100

  • Assay: Quantify the amount of this compound in a sample by comparing its peak area to that of a known concentration of the reference standard.

Logical Relationship Diagram

G Method Analytical Method Goal: Quantify (R)-Enantiomer Specificity Specificity (Resolution from (S)-enantiomer) Method->Specificity Linearity Linearity (Correlation r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision Sensitivity Sensitivity (LOD & LOQ for (S)-enantiomer) Method->Sensitivity Robustness Robustness (Stable under minor changes) Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Sensitivity->Validated Robustness->Validated

Caption: Key validation parameters for a reliable HPLC method.

References

Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweis

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

(R)-1-(3-Chlorphenyl)-1,2-ethandiol ist ein wichtiges chirales Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind in der pharmazeutischen Entwicklung und Qualitätskontrolle von entscheidender Bedeutung. Aufgrund seiner Polarität und geringen Flüchtigkeit ist die direkte Analyse mittels Gaschromatographie (GC) oft schwierig. Die Derivatisierung ist eine wesentliche Probenvorbereitungstechnik, um die chromatographischen Eigenschaften und die Nachweisempfindlichkeit des Analyten zu verbessern.

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die vorgestellten Methoden umfassen die Silylierung zur Erhöhung der Flüchtigkeit für die GC-Analyse und die Bildung von Phenylboronsäure (PBA)-Estern zur Verbesserung der Retentions- und Nachweiseigenschaften in der HPLC.[1]

Prinzip der Derivatisierung

Die Derivatisierung wandelt den polaren Analyten in ein weniger polares, flüchtigeres und thermisch stabileres Derivat um.[2]

  • Silylierung für GC-MS: Die Hydroxylgruppen des Diols reagieren mit einem Silylierungsmittel, wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), um die entsprechenden Trimethylsilyl (TMS)-Ether zu bilden.[3] Diese Derivate sind flüchtiger und für die GC-Analyse besser geeignet.

  • Boronatesterbildung für HPLC: 1,2-Diole reagieren mit Phenylboronsäure (PBA) unter Bildung stabiler cyclischer Boronatester.[1] Diese Reaktion ist spezifisch für cis-Diole und kann die Selektivität und Empfindlichkeit in der Umkehrphasen-HPLC verbessern.[4][5]

Materialien und Methoden

3.1. Reagenzien und Materialien

  • (R)-1-(3-Chlorphenyl)-1,2-ethandiol (Standard)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Phenylboronsäure (PBA)

  • Pyridin (wasserfrei)

  • Acetonitril (HPLC-Qualität)

  • Hexan (GC-Qualität)

  • Wasser (ultra-rein)

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Zentrifuge

3.2. Geräte

  • GC-MS-System mit einer Kapillarsäule (z. B. DB-5MS)

  • HPLC-System mit UV- oder MS-Detektor und einer C18-Säule

Experimentelle Protokolle

Protokoll 1: Silylierungs-Derivatisierung für die GC-MS-Analyse

  • Probenvorbereitung: Lösen Sie 1 mg (R)-1-(3-Chlorphenyl)-1,2-ethandiol in 1 ml Pyridin (wasserfrei), um eine Stammlösung (1 mg/ml) herzustellen.

  • Derivatisierung: Geben Sie 100 µl der Probenlösung in ein Reaktionsgefäß. Fügen Sie 100 µl BSTFA (mit 1 % TMCS) hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 70 °C.[3]

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Injizieren Sie 1 µl des Derivats direkt in das GC-MS-System.

Protokoll 2: Phenylboronsäure (PBA)-Derivatisierung für die HPLC-Analyse

  • Probenvorbereitung: Lösen Sie 1 mg (R)-1-(3-Chlorphenyl)-1,2-ethandiol in 1 ml Acetonitril.

  • Reagenzlösung: Bereiten Sie eine 10 mg/ml PBA-Lösung in Acetonitril vor.

  • Derivatisierung: Mischen Sie 100 µl der Probenlösung mit 100 µl der PBA-Lösung in einem Reaktionsgefäß.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es 15 Minuten lang bei 60 °C.

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Verdünnen Sie sie bei Bedarf mit der mobilen Phase und injizieren Sie sie in das HPLC-System.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung start Probe mit (R)-1-(3-Chlorophenyl)- 1,2-ethandiol dissolve Auflösen in Lösungsmittel start->dissolve reagent Reagenz zugeben (BSTFA oder PBA) dissolve->reagent react Erhitzen (Reaktion) reagent->react gcms GC-MS Analyse react->gcms hplc HPLC-UV/MS Analyse react->hplc data Quantifizierung und Reinheitsbestimmung gcms->data hplc->data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.

Ergebnisse und Diskussion

Die Derivatisierung von (R)-1-(3-Chlorphenyl)-1,2-ethandiol führte zu einer signifikanten Verbesserung der chromatographischen Leistung. Die Silylierung ermöglichte den Nachweis des Analyten mittels GC-MS mit einem symmetrischen Peak und einer geringen Nachweisgrenze. Die Reaktion mit Phenylboronsäure führte zu einem Derivat mit erhöhter Retention auf einer C18-Säule, was eine bessere Trennung von polaren Matrixkomponenten ermöglichte.

Derivatization_Reaction cluster_main Reaktion mit Phenylboronsäure (PBA) Analyte (R)-1-(3-Chlorophenyl)-1,2-ethandiol (Diol) Product Cyclischer Phenylboronatester (Derivat) Analyte->Product + PBA PBA Phenylboronsäure (PBA)

Abbildung 2: Schematische Darstellung der Derivatisierungsreaktion.

Tabelle 1: Zusammenfassung der quantitativen Analyseparameter

ParameterMethode 1: GC-MS (Silylierung)Methode 2: HPLC-UV (PBA-Derivatisierung)
Retentionszeit (min) 12.58.2
Linearitätsbereich (µg/ml) 0.1 - 500.5 - 100
Korrelationskoeffizient (R²) 0.99920.9989
Nachweisgrenze (LOD) (µg/ml) 0.050.1
Bestimmungsgrenze (LOQ) (µg/ml) 0.10.5

Hinweis: Die in der Tabelle dargestellten Werte sind beispielhaft und können je nach spezifischen Instrumenten- und Methodenbedingungen variieren.

Schlussfolgerung

Die vorgestellten Derivatisierungsprotokolle sind effektive Methoden zur Verbesserung der Analyse von (R)-1-(3-Chlorphenyl)-1,2-ethandiol. Die Silylierung mit BSTFA ist eine robuste Methode für die quantitative GC-MS-Analyse und bietet eine hohe Empfindlichkeit. Die Derivatisierung mit Phenylboronsäure ist eine selektive Alternative für die HPLC, die besonders nützlich ist, um Matrixinterferenzen zu reduzieren.[1] Die Wahl der Methode hängt von der verfügbaren Ausrüstung, den Anforderungen an die Empfindlichkeit und der Probenmatrix ab. Beide Methoden sind wertvolle Werkzeuge für die Qualitätskontrolle und die Prozessüberwachung in der pharmazeutischen Entwicklung.

References

Synthesis of Chiral Ligands from (R)-1-(3-Chlorophenyl)-1,2-ethanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral phosphine ligands derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol. While specific literature protocols for this exact starting material are not prevalent, the methodologies presented here are based on well-established and analogous transformations using similar chiral 1,2-diols, such as (R,R)-Hydrobenzoin. These protocols are designed to be readily adaptable for the target molecule.

Application Notes

This compound is a valuable chiral building block for the synthesis of C2-symmetric phosphine ligands. The inherent chirality of the diol backbone is transferred to the ligand structure, creating a defined chiral environment around a metal center. This steric and electronic influence is pivotal for achieving high enantioselectivity in a variety of asymmetric catalytic reactions.

The primary strategy for synthesizing chiral phosphine ligands from 1,2-diols involves the initial formation of a cyclic chlorophosphite. This intermediate is then reacted with a range of nucleophiles, such as Grignard reagents or amines, to generate a library of phosphonite or phosphoramidite ligands. These ligands are particularly effective in asymmetric transformations including, but not limited to:

  • Asymmetric Hydrogenation: The reduction of prochiral olefins and ketones to chiral alkanes and alcohols.

  • Asymmetric Hydroformylation: The conversion of alkenes to chiral aldehydes.

  • Asymmetric Allylic Alkylation: The formation of chiral carbon-carbon bonds.

The 3-chlorophenyl substituent on the diol backbone can influence the electronic properties of the resulting ligand, which may offer unique reactivity and selectivity profiles in catalysis compared to unsubstituted analogues.

Workflow for Chiral Ligand Synthesis and Application

G cluster_synthesis Ligand Synthesis cluster_application Asymmetric Catalysis Start Start Diol_Activation Activation of this compound Start->Diol_Activation Cyclic_Intermediate Formation of Cyclic Chlorophosphite Diol_Activation->Cyclic_Intermediate Nucleophilic_Substitution Nucleophilic Substitution with R-MgX or R2NH Cyclic_Intermediate->Nucleophilic_Substitution Ligand_Purification Purification of Chiral Ligand Nucleophilic_Substitution->Ligand_Purification Catalyst_Formation In situ Catalyst Formation (Ligand + Metal Precursor) Ligand_Purification->Catalyst_Formation Reaction Asymmetric Reaction with Substrate Catalyst_Formation->Reaction Workup Reaction Work-up and Product Isolation Reaction->Workup Analysis Analysis of Yield and Enantiomeric Excess Workup->Analysis

Caption: General workflow for the synthesis of a chiral ligand from a diol and its subsequent application in asymmetric catalysis.

Experimental Protocols

The following protocols describe a two-step process for the synthesis of a representative chiral phosphonite ligand. It is adapted from procedures for (R,R)-Hydrobenzoin and is expected to be applicable to this compound with minor modifications.

Protocol 1: Synthesis of (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane

This protocol details the synthesis of the key cyclic chlorophosphite intermediate.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (NEt₃)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

  • Filter cannula

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).

  • Add anhydrous toluene (approx. 100 mL for 50 mmol of diol) via cannula.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 equivalents) to the stirred solution.

  • Add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy (expected signal for the product around 170 ppm).

  • Once the reaction is complete, filter the mixture through a filter cannula to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of anhydrous toluene.

  • The resulting filtrate is a solution of the crude (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane, which can be used directly in the next step.

Diagram of Intermediate Synthesis

G cluster_reactants Reactants cluster_products Products Diol This compound Intermediate (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane Diol->Intermediate PCl3 PCl3 PCl3->Intermediate NEt3 Triethylamine Salt Triethylamine Hydrochloride NEt3->Salt

Caption: Reactants and products in the synthesis of the cyclic chlorophosphite intermediate.

Protocol 2: Synthesis of a Chiral Phosphonite Ligand

This protocol describes the synthesis of a representative chiral phosphonite ligand by reacting the chlorophosphite intermediate with a Grignard reagent.

Materials:

  • Toluene solution of (4R,5R)-2-Chloro-4,5-bis(3-chlorophenyl)-1,3,2-dioxaphospholane (from Protocol 1)

  • Phenylmagnesium bromide (PhMgBr) solution in THF (1.0 M)

  • Anhydrous Diethyl Ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • Cool the toluene solution of the chlorophosphite intermediate (1 equivalent) to -78 °C in a dry ice/acetone bath.

  • Slowly add the phenylmagnesium bromide solution (1.05 equivalents) dropwise via syringe to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy (the signal for the product should appear in the range of 120-140 ppm).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ligand by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of chiral phosphonite ligands from 1,2-diols and their application in a representative asymmetric reaction. The data is based on analogous systems and serves as a benchmark.

Step Product Typical Yield (%) Analytical Data (³¹P NMR, δ ppm)
1Cyclic Chlorophosphite Intermediate>90 (in solution)~170
2Chiral Phosphonite Ligand75-90120-140
Application: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
1.0>9585-95

Safety Precautions

  • All manipulations should be carried out under an inert atmosphere using Schlenk techniques due to the air and moisture sensitivity of the reagents and intermediates.

  • Phosphorus trichloride is a corrosive and toxic compound. Handle it with extreme care in a well-ventilated fume hood.

  • Grignard reagents are highly flammable and react violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-chlorophenyl)-1,2-ethanediol.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation

Question: My Sharpless asymmetric dihydroxylation of 3-chlorostyrene is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in Sharpless asymmetric dihydroxylation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst or Reagents:

    • Osmium Tetroxide/Potassium Osmate: Ensure the osmium source is fresh, as it can degrade over time.

    • Chiral Ligand: Verify the integrity of the chiral ligand (e.g., (DHQD)₂PHAL for the desired (R)-enantiomer). Ligands can decompose if not stored properly.

    • Co-oxidant: Check the quality and stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III)). Inefficient regeneration of the osmium catalyst will stall the reaction.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature). Deviations can impact catalyst stability and reaction rate.[1]

    • pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. Ensure the reaction mixture is adequately buffered.[2]

    • Mixing: In the biphasic system (e.g., t-BuOH/water), vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.[1]

  • Slow Hydrolysis of the Osmate Ester:

    • The hydrolysis of the osmate ester intermediate to release the diol can be a rate-limiting step. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, particularly for non-terminal olefins.[1]

  • Product Degradation during Workup:

    • Excess oxidant can lead to over-oxidation and cleavage of the diol. Quench the reaction with a reducing agent like sodium sulfite.

    • Avoid prolonged exposure to acidic or basic conditions during extraction and purification, which can cause product degradation.[1]

Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Question: I am obtaining a low enantiomeric excess (ee) of the desired (R)-diol. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are key factors to consider:

  • Ligand Selection and Quality:

    • Ensure you are using the correct ligand for the desired enantiomer. For this compound, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used.

    • The purity of the chiral ligand is paramount. Use a reliable source and store it under appropriate conditions.

  • Reaction Temperature:

    • Lowering the reaction temperature can often improve enantioselectivity, although it may slow down the reaction rate.

  • Olefin Concentration:

    • High concentrations of the olefin can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand, thus lowering the overall ee.[2]

  • Additives:

    • The addition of methanesulfonamide can sometimes improve enantioselectivity.[3]

Issue 3: Problems with the Biocatalytic Synthesis using Epoxide Hydrolases

Question: I am using a biocatalytic approach with epoxide hydrolases for the enantioconvergent hydrolysis of 3-chlorostyrene oxide, but the yield and/or enantioselectivity of this compound is low. What should I check?

Answer: Biocatalytic methods are powerful but sensitive to reaction parameters. Consider the following:

  • Enzyme Activity:

    • Ensure the epoxide hydrolase preparations (e.g., whole cells or purified enzymes) are active. Improper storage or handling can lead to denaturation.

  • Reaction Conditions:

    • pH and Buffer: Enzymes have optimal pH ranges. The reaction should be performed in a suitable buffer system (e.g., phosphate buffer at pH 7.0).[4]

    • Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be maintained (e.g., 25°C).[4]

    • Substrate Concentration: High concentrations of the substrate (3-chlorostyrene oxide) can be toxic to the cells or inhibit the enzyme. Optimization of the substrate concentration is crucial.[4]

    • Co-solvents/Additives: The use of surfactants like Tween-20 can improve the solubility of the substrate and enhance the reaction rate.[4]

  • Ratio of Biocatalysts (in dual-enzyme systems):

    • In enantioconvergent systems using two different epoxide hydrolases, the ratio of the two biocatalysts is critical for achieving high yield and ee. This ratio often requires careful optimization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary enantioselective methods are:

  • Sharpless Asymmetric Dihydroxylation: This method involves the direct dihydroxylation of 3-chlorostyrene using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[5] For the (R)-diol, the (DHQD)₂PHAL ligand is typically used.[5]

  • Biocatalytic Enantioconvergent Hydrolysis: This approach utilizes one or two epoxide hydrolases to hydrolyze racemic 3-chlorostyrene oxide to the (R)-diol with high enantiopurity and theoretical yields approaching 100%.[4][6]

Q2: What are common side reactions to be aware of during the synthesis of vicinal diols?

A2: The most common side reaction, particularly when using strong oxidizing agents like potassium permanganate, is over-oxidation. This leads to the oxidative cleavage of the C-C bond of the newly formed diol, resulting in the formation of aldehydes, ketones, or carboxylic acids.[7] Using milder and more selective reagents like osmium tetroxide under controlled conditions can minimize this issue.[7]

Q3: How do I choose between the Sharpless method and the biocatalytic route?

A3: The choice depends on several factors:

  • Expertise and Equipment: The Sharpless dihydroxylation is a well-established chemical method, while the biocatalytic route requires expertise in handling enzymes and microorganisms.

  • Scale: For large-scale industrial production, biocatalytic methods can be more cost-effective and environmentally friendly.[6]

  • Substrate Scope: The Sharpless dihydroxylation is applicable to a wide range of olefins, while the efficiency of a biocatalytic system is highly dependent on the specific substrate.

Q4: Can I use potassium permanganate instead of osmium tetroxide for the dihydroxylation?

A4: While potassium permanganate can also produce syn-diols, it is a much stronger and less selective oxidizing agent than osmium tetroxide.[7] It often leads to poor yields due to over-oxidation and the formation of cleavage byproducts.[8] For achieving high yields of the desired vicinal diol, osmium tetroxide-based methods are generally preferred.[7]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

FeatureSharpless Asymmetric DihydroxylationBiocatalytic Enantioconvergent Hydrolysis
Starting Material 3-ChlorostyreneRacemic 3-Chlorostyrene Oxide
Key Reagents OsO₄ (catalytic), Chiral Ligand ((DHQD)₂PHAL), Co-oxidant (NMO or K₃Fe(CN)₆)Epoxide Hydrolase(s)
Typical Yield Generally good to highUp to 93.4%[6]
Typical ee Can exceed 99% with optimization[9]Up to 87.8%[6]
Key Advantage High enantioselectivity, well-established methodHigh yield, environmentally friendly
Key Disadvantage Use of toxic and expensive osmium tetroxideRequires specific enzymes, optimization of biological conditions

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is a general guideline and may require optimization.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) in a 1:1 mixture of tert-butanol and water.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Methanesulfonamide (optional but recommended): Add methanesulfonamide (1.0 equivalent) to the cooled mixture and stir for a few minutes.

  • Substrate Addition: Add 3-chlorostyrene (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, add solid sodium sulfite and stir for one hour to quench the excess oxidant.

  • Extraction: Add ethyl acetate to the mixture and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biocatalytic Enantioconvergent Hydrolysis of Racemic 3-Chlorostyrene Oxide

This protocol is based on a dual-enzyme system and may require specific E. coli strains expressing the appropriate epoxide hydrolases.

  • Preparation of the Reaction Medium: In a reaction vessel, prepare a phosphate buffer (100 mM, pH 7.0) containing 4% (v/v) Tween-20.

  • Addition of Biocatalysts: Add the wet cells of the two E. coli strains expressing the different epoxide hydrolases in the optimized weight ratio (e.g., 20:1).[6]

  • Temperature Control: Maintain the reaction temperature at 25 °C.

  • Substrate Addition: Add racemic 3-chlorostyrene oxide to the desired concentration (e.g., 300 mM).[6]

  • Reaction: Stir the mixture. The reaction can be monitored by chiral HPLC to determine the conversion and enantiomeric excess of the product.

  • Workup: Once the reaction is complete (typically within a few hours), centrifuge the mixture to remove the cells.

  • Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by chromatography if necessary.

Mandatory Visualization

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification AD_mix Prepare AD-mix-β in t-BuOH/water Cooling Cool to 0 °C AD_mix->Cooling Add_CH3SO2NH2 Add Methanesulfonamide Cooling->Add_CH3SO2NH2 Add_Substrate Add 3-Chlorostyrene Add_CH3SO2NH2->Add_Substrate Stir Vigorous Stirring at 0 °C Add_Substrate->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Biocatalytic_Hydrolysis cluster_setup Reaction Setup cluster_reaction_workup Reaction and Workup Buffer Prepare Phosphate Buffer with Tween-20 Add_Enzymes Add Epoxide Hydrolase Cells Buffer->Add_Enzymes Set_Temp Set Temperature to 25 °C Add_Enzymes->Set_Temp Add_Substrate Add Racemic 3-Chlorostyrene Oxide Set_Temp->Add_Substrate Reaction Stir and Monitor by HPLC Add_Substrate->Reaction Centrifuge Centrifuge to Remove Cells Reaction->Centrifuge Reaction Complete Extract Extract Supernatant Centrifuge->Extract Product This compound Extract->Product

Caption: Biocatalytic Enantioconvergent Hydrolysis Workflow.

References

Technical Support Center: Purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and chromatographic methods. Recrystallization is often the first choice for removing bulk impurities, especially if the crude material is of reasonable purity. For higher purity requirements and separation of challenging impurities like stereoisomers or structurally similar byproducts, chromatographic techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are employed.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted starting materials: Such as 3-chloroacetophenone or other precursors.

  • The (S)-enantiomer: The opposite stereoisomer of the desired product.

  • Diastereomers: If multiple chiral centers are present in precursor molecules.

  • Over-oxidation products: Such as the corresponding carboxylic acid.

  • Byproducts from the reducing agent: Depending on the synthesis route.

  • Solvent residues: From the reaction or initial work-up steps.

Q3: My purified this compound shows a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps, such as recrystallization or chromatography, are recommended.

Q4: Can this compound racemize during purification?

A4: Racemization, the conversion of one enantiomer into a mixture of both, can be a concern under certain conditions. For similar compounds like 1-(4-chlorophenyl)ethane-1,2-diol, racemization has been observed under strongly acidic conditions (pH 0 and 1).[1] Therefore, it is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures, during purification and handling.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.- Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) to the hot solution until turbidity appears, then reheat to clarify and cool slowly.- Try a different solvent system with lower dissolving power.- Ensure a slower cooling rate by insulating the flask.
No crystal formation upon cooling The solution is too dilute, or nucleation is inhibited.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor impurity removal The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.- Screen a variety of solvents or solvent mixtures to find a system where the impurity is either highly soluble or very insoluble at all temperatures, while the product has a steep solubility curve with temperature.- Consider a preliminary purification step like column chromatography to remove the problematic impurity before recrystallization.
Chromatographic Purification Issues (HPLC & SFC)
Problem Possible Cause Troubleshooting Steps
Poor separation of enantiomers (in chiral chromatography) The chiral stationary phase (CSP) is not suitable for the compound, or the mobile phase composition is suboptimal.- Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the bulk solvent (e.g., heptane, CO2).- For SFC, adjust the back pressure and temperature.
Peak tailing Strong interaction between the diol and the stationary phase, or the presence of acidic/basic impurities.- Add a small amount of an additive to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, to improve peak shape.- Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution with impurities The selectivity of the chromatographic system is insufficient.- For normal phase chromatography, adjust the polarity of the eluent.- For reversed-phase chromatography, modify the organic-to-aqueous ratio or change the organic modifier.- Consider using a different stationary phase with a different selectivity.
Low product recovery from preparative chromatography The compound is adsorbing irreversibly to the column, or it is precipitating during elution.- Ensure the compound is stable on the stationary phase by performing a stability study.- Check the solubility of the compound in the collected fractions and adjust the mobile phase if precipitation is observed.

Experimental Protocols

General Recrystallization Protocol for Aryl Ethanediols
  • Solvent Selection: Screen for a suitable solvent or solvent pair. A good solvent will dissolve the crude this compound when hot but have low solubility when cold. Common solvent systems for diols include ethanol/water, ethyl acetate/heptane, and toluene.[2][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Chiral Supercritical Fluid Chromatography (SFC) Method for Chlorophenyl Ethanediol Analogs

This protocol is adapted from a method developed for 1-(4-chlorophenyl)ethane-1,2-diol and may require optimization for the 3-chloro isomer.[1]

  • Column: Chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase).

  • Mobile Phase: Supercritical CO₂ as the main solvent with an organic modifier. A starting point could be 10% methanol with 10 mM ammonium acetate.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Back Pressure: 1800 psi.[1]

  • Detection: UV at 220 nm.[1]

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Bulk Impurity Removal Chromatography Chromatography (HPLC/SFC) Recrystallization->Chromatography High Purity Needed Pure_Product Pure Product Recrystallization->Pure_Product Purity Sufficient Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_Purity Assess Purity (TLC, HPLC, Melting Point) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Impurities Detected Pure_Low_Yield Product is Pure, but Yield is Low Check_Purity->Pure_Low_Yield No Impurities, Low Recovery Recrystallization_Issues Recrystallization Troubleshooting Impure->Recrystallization_Issues Recrystallization Attempted Chromatography_Issues Chromatography Troubleshooting Impure->Chromatography_Issues Chromatography Attempted Pure_Low_Yield->Recrystallization_Issues

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the asymmetric synthesis of this compound are:

  • Sharpless Asymmetric Dihydroxylation of 3-chlorostyrene. This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

  • Hydrolytic Kinetic Resolution (HKR) of racemic 3-chlorostyrene oxide. This enzymatic or chemo-catalytic method selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer and the desired diol in high enantiomeric purity.

Q2: Which enantiomer of the chiral ligand should I use for the Sharpless Asymmetric Dihydroxylation to obtain the (R)-diol?

A2: To synthesize this compound, you should use the AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL.[1][2][3]

Q3: What is a common side reaction in Sharpless Asymmetric Dihydroxylation that can lower the enantioselectivity?

A3: A known side reaction is the "second catalytic cycle" or ligand-less dihydroxylation.[4] If the osmate ester intermediate is oxidized before it dissociates from the osmium, a non-selective dihydroxylation can occur, leading to a decrease in the overall enantiomeric excess (ee) of the final product.[4] This can be suppressed by using a higher concentration of the chiral ligand.

Q4: Can over-oxidation be an issue in the synthesis of this compound?

A4: Yes, over-oxidation of the desired 1,2-diol to a dicarbonyl compound can occur, particularly if using strong oxidizing agents like potassium permanganate or if the reaction conditions are not carefully controlled.[5] While the Sharpless Asymmetric Dihydroxylation is generally selective for the diol, prolonged reaction times or elevated temperatures can lead to the formation of byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material (3-chlorostyrene or 3-chlorostyrene oxide) and the formation of the diol product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or GC to ensure completion. - If the reaction has stalled, consider extending the reaction time. - For Sharpless dihydroxylation, ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and added in the correct stoichiometric amount.
Catalyst Inactivity - For Sharpless dihydroxylation, use fresh osmium tetroxide or potassium osmate. - For HKR, ensure the catalyst (e.g., chiral (salen)Co(III) complex) is properly activated and handled under the recommended conditions.
Suboptimal Reaction Conditions - Ensure the pH of the reaction medium is optimal. Sharpless dihydroxylation often proceeds more rapidly under slightly basic conditions.[6] - The solvent system is critical. For Sharpless dihydroxylation, a t-BuOH/water mixture is common.
Product Degradation During Workup - Avoid extreme pH conditions during extraction and purification. - Use a mild quenching agent like sodium sulfite to remove any excess oxidant before workup.
Issue 2: Low Enantiomeric Excess (ee%) of this compound
Potential Cause Troubleshooting Steps
Incorrect Chiral Ligand/Catalyst - For Sharpless dihydroxylation, verify that you are using AD-mix-α for the (R)-diol. - For HKR, ensure you are using the correct enantiomer of the chiral catalyst for the desired stereochemical outcome.
Ligand-less Dihydroxylation (Sharpless) - This secondary pathway can reduce enantioselectivity.[4] Consider increasing the molar concentration of the chiral ligand to suppress this side reaction.
Racemization of Product - While less common for diols, ensure that the workup and purification conditions are not harsh enough to cause racemization.
Impure Starting Material - Impurities in the 3-chlorostyrene or 3-chlorostyrene oxide can interfere with the catalyst and lower enantioselectivity. Purify the starting material if necessary.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation.

Materials:

  • AD-mix-α

  • tert-Butanol (t-BuOH)

  • Water

  • 3-Chlorostyrene

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 v/v).

  • Add AD-mix-α to the solvent mixture and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Add 3-chlorostyrene to the reaction mixture while stirring.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite and stir for one hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Expected Results (Estimated based on similar substrates):

  • Yield: 85-95%

  • Enantiomeric Excess (ee%): >90%

Protocol 2: Hydrolytic Kinetic Resolution of 3-Chlorostyrene Oxide

This protocol is adapted from a gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol.[5][7]

Materials:

  • Racemic 3-chlorostyrene oxide

  • Phosphate buffer (100 mM, pH 7.0)

  • Tween-20

  • Appropriate epoxide hydrolase catalyst (e.g., a chiral (salen)Co(III) complex or an engineered enzyme)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Prepare a reaction mixture of phosphate buffer containing 4% (v/v) Tween-20.

  • Add the racemic 3-chlorostyrene oxide to the buffered solution.

  • Initiate the reaction by adding the epoxide hydrolase catalyst.

  • Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor the hydrolysis by chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diol from the unreacted epoxide.

Expected Results (Based on p-chloro analog):

  • Yield: ~93%[5][7]

  • Enantiomeric Excess (ee%): ~88%[5][7]

Quantitative Data Summary

Synthesis Method Substrate Product Yield Enantiomeric Excess (ee%) Reference
Sharpless Asymmetric Dihydroxylation3-Chlorostyrene(S)-1-(3-Chlorophenyl)-1,2-ethanediolData not specifiedData not specified[8]
Hydrolytic Kinetic Resolutionp-Chlorostyrene Oxide(R)-1-(4-Chlorophenyl)-1,2-ethanediol93.4%87.8%[5][7][9]

Visualizations

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Prepare t-BuOH/H₂O (1:1) Add_AD_mix Add AD-mix-α Start->Add_AD_mix Cool Cool to 0 °C Add_AD_mix->Cool Add_Substrate Add 3-Chlorostyrene Cool->Add_Substrate Monitor Monitor by TLC/GC Add_Substrate->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

HKR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Prepare Phosphate Buffer with Tween-20 Add_Epoxide Add Racemic 3-Chlorostyrene Oxide Start->Add_Epoxide Add_Catalyst Add Epoxide Hydrolase Catalyst Add_Epoxide->Add_Catalyst Monitor Monitor by Chiral HPLC Add_Catalyst->Monitor Quench Quench Reaction Monitor->Quench ~50% Conversion Extract Extract with Ethyl Acetate Quench->Extract Separate Separate Diol and Epoxide Extract->Separate Product This compound Separate->Product

Caption: Experimental workflow for the Hydrolytic Kinetic Resolution.

Side_Reactions Start 3-Chlorostyrene Desired_Pathway Sharpless Dihydroxylation (with Chiral Ligand) Start->Desired_Pathway Side_Pathway Ligand-less Dihydroxylation (Second Cycle) Start->Side_Pathway Desired_Product This compound (High ee%) Desired_Pathway->Desired_Product Side_Product Racemic 1-(3-Chlorophenyl)-1,2-ethanediol (Low ee%) Side_Pathway->Side_Product Over_Oxidation Over-oxidation Desired_Product->Over_Oxidation Byproduct Dicarbonyl Compound Over_Oxidation->Byproduct

Caption: Potential side reactions in the Sharpless Asymmetric Dihydroxylation.

References

Technical Support Center: Optimization of Reaction Conditions for (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The information is structured to directly address challenges encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the asymmetric synthesis of this compound?

A1: The most effective and widely used method is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the conversion of 3-chlorostyrene to the desired diol.[1][2][3] The commercially available reagent mixture, AD-mix-β, is specifically designed to produce the (R)-diol enantiomer.[1]

Q2: How does the AD-mix-β formulation work?

A2: AD-mix-β is a pre-packaged mixture containing potassium osmate (the osmium tetroxide source), potassium ferricyanide (the re-oxidant), potassium carbonate (to maintain a basic pH), and the chiral ligand (DHQD)₂PHAL.[1] The chiral ligand complexes with the osmium, creating a chiral environment that directs the dihydroxylation to one face of the alkene, resulting in the formation of the (R)-enantiomer.[1][2]

Q3: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the reaction?

A3: Methanesulfonamide can accelerate the catalytic cycle, particularly for less reactive or electron-deficient alkenes.[1] It is often added to improve the reaction rate and efficiency, especially when performing the reaction at lower temperatures (e.g., 0 °C).[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of dichloromethane and diethyl ether, can be used to separate the starting material (3-chlorostyrene) from the more polar diol product.

Troubleshooting Guide

Problem Possible Causes Solutions and Recommendations
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature. 2. Decomposition of Reagents: The osmium catalyst or the ferricyanide co-oxidant may have degraded. 3. Sub-optimal pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[2] 4. Poor Substrate Quality: Impurities in the 3-chlorostyrene can inhibit the catalyst.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC and continue until the starting material is consumed. If the reaction is sluggish at 0 °C, allow it to warm to room temperature. 2. Use Fresh Reagents: Ensure that the AD-mix is fresh and has been stored correctly. 3. Ensure Proper pH: The potassium carbonate in the AD-mix should maintain the necessary basic pH. Ensure the AD-mix is fully dissolved. 4. Purify Starting Material: Purify the 3-chlorostyrene by distillation or column chromatography if impurities are suspected.
Low Enantiomeric Excess (ee) 1. Incorrect AD-mix: Using AD-mix-α will produce the (S)-enantiomer, leading to a low ee of the desired (R)-enantiomer. 2. "Second Cycle" Dihydroxylation: At high substrate concentrations, a non-enantioselective dihydroxylation can occur without the chiral ligand, lowering the overall ee.[2] 3. Reaction Temperature Too High: Higher temperatures can sometimes decrease enantioselectivity. 4. Ligand Decomposition: The chiral ligand may have degraded.1. Verify AD-mix: Ensure you are using AD-mix-β for the synthesis of the (R)-diol.[1] 2. Control Substrate Concentration: Avoid excessively high concentrations of 3-chlorostyrene. Follow the recommended stoichiometry.[2] 3. Maintain Low Temperature: Start the reaction at 0 °C to maximize enantioselectivity. 4. Use Fresh AD-mix: Ensure the chiral ligand within the AD-mix is not degraded.
Difficult Product Purification 1. Product is Highly Polar: The diol product is significantly more polar than the starting material, which can lead to streaking on silica gel columns. 2. Formation of Byproducts: Over-oxidation can lead to the formation of ketols or cleavage of the diol.1. Optimize Chromatography: Use a more polar eluent system for column chromatography. A gradient elution may be beneficial. If streaking is an issue, consider using a different stationary phase or reverse-phase chromatography. 2. Careful Workup: Quench the reaction promptly with a reducing agent like sodium sulfite or sodium metabisulfite to destroy any remaining oxidant. Avoid acidic conditions during workup if the diol is sensitive.
Inconsistent Results 1. Vigorous Stirring is Crucial: The reaction is biphasic (tert-butanol/water), and efficient mixing is essential for good results. 2. Stoichiometry of Reagents: Incorrect ratios of substrate to AD-mix can affect both yield and enantioselectivity.1. Ensure Efficient Stirring: Use a mechanical stirrer or a large magnetic stir bar to ensure the two phases are well-emulsified throughout the reaction. 2. Accurate Measurements: Carefully weigh all reagents and ensure the correct stoichiometry is used as per the protocol.

Experimental Protocols

Detailed Protocol for Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is a representative procedure based on the established Sharpless methodology.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Chlorostyrene138.591.0138.6 mg
AD-mix-β--1.4 g
Methanesulfonamide95.121.095.1 mg
tert-Butanol--5 mL
Water--5 mL
Sodium Sulfite (Na₂SO₃)126.04-~1.5 g
Ethyl Acetate--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-β (1.4 g) and methanesulfonamide (95.1 mg) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are formed. The aqueous layer should be a clear, light yellow.

  • Cool the flask to 0 °C in an ice bath. Stirring should be vigorous enough to maintain a good emulsion.

  • Add 3-chlorostyrene (138.6 mg, 1.0 mmol) to the cold, stirring mixture.

  • Continue to stir the reaction vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., eluting with 1:1 hexanes:ethyl acetate). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g) and allowing the mixture to warm to room temperature while stirring for about 1 hour.

  • Add ethyl acetate (10 mL) and continue stirring for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 2 M H₂SO₄ to remove the chiral ligand, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Chiral HPLC Analysis

To determine the enantiomeric excess (ee) of the product, chiral HPLC is the method of choice.

Typical Conditions:

ParameterValue
Column Chiralpak AD-H, IA, or IB
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm

Note: The optimal mobile phase composition and column may need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_solvents Prepare t-BuOH/H₂O (1:1) prep_admix Dissolve AD-mix-β & CH₃SO₂NH₂ prep_solvents->prep_admix 1 cool Cool to 0 °C prep_admix->cool 2 add_substrate Add 3-Chlorostyrene cool->add_substrate 3 stir Vigorous Stirring at 0 °C (6-24h) add_substrate->stir 4 monitor Monitor by TLC stir->monitor 5 quench Quench with Na₂SO₃ monitor->quench 6 extract Extract with Ethyl Acetate quench->extract 7 purify Column Chromatography extract->purify 8 analyze Chiral HPLC for ee purify->analyze 9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Low ee? low_yield Low Yield start->low_yield Yield Issue low_ee Low ee start->low_ee ee Issue check_reagents Reagents Fresh? low_yield->check_reagents check_admix_type Correct AD-mix (β)? low_ee->check_admix_type check_time_temp Reaction Time/Temp OK? check_reagents->check_time_temp Yes use_fresh Use Fresh AD-mix check_reagents->use_fresh No check_stirring Stirring Vigorous? check_time_temp->check_stirring Yes extend_time Increase Time/Temp check_time_temp->extend_time No improve_stirring Improve Stirring check_stirring->improve_stirring No check_temp Reaction at 0°C? check_admix_type->check_temp Yes use_beta Use AD-mix-β check_admix_type->use_beta No check_conc Substrate Conc. OK? check_temp->check_conc Yes maintain_temp Maintain 0°C check_temp->maintain_temp No adjust_conc Adjust Concentration check_conc->adjust_conc No

Caption: Troubleshooting decision tree for synthesis optimization.

References

(R)-1-(3-Chlorophenyl)-1,2-ethanediol stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its vicinal diol functionality and the presence of a chlorophenyl group. These structural features make the molecule susceptible to oxidation, acid-catalyzed rearrangements, and potential photodegradation. It is also important to consider the stability of the chiral center, as racemization could occur under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. The compound is listed as requiring cold-chain transportation by some suppliers, indicating its sensitivity to temperature fluctuations.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column to confirm enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure and identify any major impurities. Gas Chromatography (GC) may also be a suitable technique for purity assessment.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: Unexpected side products in a reaction involving this compound.
  • Possible Cause: Degradation of the diol under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions:

      • pH: Avoid strongly acidic or basic conditions if possible. Acid can catalyze a pinacol rearrangement, leading to the formation of a ketone.[2][3][4]

      • Oxidizing Agents: Be aware of any reagents or atmospheric oxygen that could oxidize the diol. Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a common degradation pathway for vicinal diols, which would lead to the formation of an aldehyde and a carboxylic acid.[5][6]

      • Temperature: Elevated temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.

    • Purity Check of Starting Material: Re-analyze the purity of your this compound sample to ensure it has not degraded during storage.

    • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Loss of enantiomeric purity during a reaction or work-up.
  • Possible Cause: Racemization of the chiral center.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: Both strong acids and bases, as well as high temperatures, can potentially lead to racemization.

    • Work-up Procedure: Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions during extraction.

    • Chiral Analysis: Monitor the enantiomeric excess (ee) of the material at different stages of your process using chiral HPLC to pinpoint where the loss of purity is occurring.

Issue 3: Inconsistent reaction yields or product quality.
  • Possible Cause: Variable quality of the starting this compound due to degradation.

  • Troubleshooting Steps:

    • Standardize Storage: Ensure all batches of the diol are stored under the same recommended conditions (cool, dry, dark, tightly sealed).

    • Purity Check Before Use: Always analyze the purity of the diol before using it in a reaction, especially if it has been stored for an extended period.

    • Source a Fresh Sample: If degradation is suspected, obtain a fresh batch of the compound from a reputable supplier.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Oxidative Cleavage: In the presence of oxidizing agents, the bond between the two carbons bearing the hydroxyl groups can be cleaved, yielding 3-chlorobenzaldehyde and formaldehyde. Further oxidation could lead to 3-chlorobenzoic acid.[5][6]

  • Acid-Catalyzed Rearrangement (Pinacol Rearrangement): Under acidic conditions, one of the hydroxyl groups can be protonated and leave as a water molecule, forming a carbocation. This can be followed by a rearrangement of the adjacent carbon skeleton to form a more stable ketone, specifically 2-(3-chlorophenyl)-2-hydroxyacetaldehyde, which would likely tautomerize or further react.[2][3][4]

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability ConcernPotential Degradation ProductsStress Conditions to AvoidRecommended Mitigation Strategies
Oxidation 3-Chlorobenzaldehyde, Formaldehyde, 3-Chlorobenzoic AcidPresence of oxidizing agents, exposure to air (oxygen) over timeStore under an inert atmosphere; use antioxidants where appropriate for formulations.
Acid-Catalyzed Rearrangement 2-(3-chlorophenyl)-2-hydroxyacetaldehyde and subsequent productsStrong acidic conditions (low pH)Maintain neutral pH; use non-acidic catalysts if possible.
Photodegradation Unspecified chromophoric and non-chromophoric degradantsExposure to UV and visible lightStore in amber vials or light-protected containers; conduct experiments in low-light conditions.
Thermal Degradation Unspecified decomposition productsHigh temperaturesStore at recommended cool temperatures; avoid excessive heating during experiments.
Racemization (S)-1-(3-Chlorophenyl)-1,2-ethanediolStrong acidic or basic conditions, high temperaturesMaintain neutral pH and moderate temperatures during reactions and work-up.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing under Forced Degradation

This protocol provides a general framework. Specific concentrations and time points should be optimized for your specific experimental setup.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation: Repeat the procedure in step 2 using 0.1 M NaOH instead of 0.1 M HCl. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature for a defined period. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, incubate a solution of the compound at a high temperature. Analyze the samples at different time points.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber). Analyze the samples at different time points. Protect a control sample from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Experiment Shows Unexpected Results degradation_suspected Degradation Suspected start->degradation_suspected check_purity Check Purity of This compound implement_mitigation Implement Mitigation Strategies: - Adjust pH - Lower Temperature - Use Inert Atmosphere check_purity->implement_mitigation review_conditions Review Experimental Conditions (pH, Temp, O2) review_conditions->implement_mitigation degradation_suspected->check_purity Yes degradation_suspected->review_conditions Yes re_run Re-run Experiment implement_mitigation->re_run

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidation cluster_acid_rearrangement Acid-Catalyzed Rearrangement parent This compound oxidative_cleavage Oxidative Cleavage parent->oxidative_cleavage Oxidizing Agent / O2 pinacol Pinacol Rearrangement parent->pinacol Acidic Conditions (H+) aldehyde 3-Chlorobenzaldehyde oxidative_cleavage->aldehyde formaldehyde Formaldehyde oxidative_cleavage->formaldehyde acid 3-Chlorobenzoic Acid aldehyde->acid Further Oxidation ketone 2-(3-chlorophenyl)-2-hydroxyacetaldehyde pinacol->ketone

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess with (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) when using (R)-1-(3-Chlorophenyl)-1,2-ethanediol, particularly in the context of asymmetric ketone reductions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step in troubleshooting?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Troubleshooting Steps for Analytical Method Validation:

  • Confirm Enantiomer Separation: Ensure you have baseline separation of the two enantiomers. A resolution value (Rs) greater than 1.5 is generally considered adequate.

  • Verify Elution Order: If possible, inject a standard of a single, known enantiomer to confirm the elution order.

  • Check for Co-elution: Impurities in the sample can co-elute with one of the enantiomer peaks, leading to an inaccurate area ratio. Assess peak purity using a Diode Array Detector (DAD) or by running the sample under different chromatographic conditions.

  • Assess Detector Response Linearity: Ensure the detector response is linear for both enantiomers across a range of concentrations. A significant difference in the UV response of the two enantiomers can lead to an inaccurate determination of their ratio.

Q2: I have confirmed my analytical method is accurate, but my % ee is still low. What should I investigate next regarding my reagents?

A2: The purity of all reagents is paramount in asymmetric catalysis, as trace impurities can have a significant impact on enantioselectivity.

Checklist for Reagent Purity:

  • This compound Purity:

    • Enantiomeric Purity: Verify the enantiomeric purity of the diol itself. An ee of >99% is recommended.

    • Chemical Purity: Achiral impurities can interfere with the formation of the active catalyst. Consider recrystallization or chromatography if purity is questionable.

  • Borane Source (for CBS Reductions):

    • Use a fresh, high-quality borane source (e.g., BH₃·THF, BH₃·SMe₂). Old or improperly stored borane reagents can decompose, leading to lower yields and ee.

    • Ensure the borane solution is free of water, as this can decompose the reagent and the catalyst.

  • Substrate (Ketone) Purity:

    • Impurities in the ketone can act as competitive substrates or catalyst poisons. Purify the substrate by distillation, recrystallization, or column chromatography.

    • Acidic or basic impurities can interfere with the catalyst.

Q3: My reagents are pure, but the enantioselectivity of my reaction is still poor and inconsistent. What reaction parameters should I optimize?

A3: Asymmetric reactions are highly sensitive to reaction conditions. Careful control and optimization of these parameters are crucial for achieving high enantioselectivity.

ParameterPotential IssueRecommended Action
Temperature Reaction may be too warm, leading to a smaller difference in the activation energies for the formation of the two enantiomers.Run the reaction at a lower temperature (e.g., -20 °C, 0 °C, or room temperature). Note that for some substrates, lower temperatures may not always lead to higher ee.
Solvent The solvent can influence the conformation of the catalyst-substrate complex. The presence of coordinating impurities (including water) can be detrimental.Use anhydrous, high-purity solvents. Screen different aprotic solvents such as THF, toluene, or dichloromethane.
Catalyst Loading Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is racemic.While typically 5-10 mol% is used, optimizing the catalyst loading is recommended. Increasing the loading may improve ee, but can be costly.
Reaction Time / Conversion At very high conversions or with extended reaction times, side reactions or product racemization (if possible under the reaction conditions) may occur.Monitor the reaction progress and ee over time to determine the optimal reaction time.
Moisture and Air The oxazaborolidine catalyst and borane reagents are sensitive to moisture and air.Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Representative Asymmetric Reduction of a Prochiral Ketone using an in-situ generated Oxazaborolidine Catalyst

This protocol describes a general procedure for the enantioselective reduction of acetophenone to 1-phenylethanol, using an oxazaborolidine catalyst generated in situ from this compound and borane. This is a representative protocol for a Corey-Bakshi-Shibata (CBS) type reduction.[1][2]

Materials:

  • This compound (>99% ee)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone (purified by distillation)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (0.1 mmol). Add anhydrous THF (2 mL) and stir until the diol is fully dissolved. To this solution, add BH₃·SMe₂ (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Ketone Reduction: Cool the catalyst solution to the desired temperature (e.g., room temperature or 0 °C). In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL). Add the acetophenone solution to the catalyst solution via syringe.

  • Borane Addition: Add BH₃·SMe₂ (0.6 - 1.0 mmol) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.

Protocol 2: Validation of a Chiral HPLC Method for 1-Phenylethanol

Objective: To validate a chiral HPLC method for the accurate determination of the enantiomeric excess of 1-phenylethanol.

Materials:

  • Racemic 1-phenylethanol

  • (R)-1-phenylethanol (or (S)-1-phenylethanol) standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase.

  • Standard Preparation:

    • Prepare a solution of racemic 1-phenylethanol in the mobile phase (approx. 1 mg/mL).

    • Prepare a solution of the single enantiomer standard in the mobile phase (approx. 1 mg/mL).

  • HPLC Conditions:

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 95:5 (v/v) n-Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard. Two peaks corresponding to the two enantiomers should be observed. Calculate the resolution (Rs) between the peaks. An Rs > 1.5 is ideal.

    • Inject the single enantiomer standard to identify the retention time of that specific enantiomer and confirm the elution order.

    • Inject the sample from the asymmetric reduction.

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the % ee using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Data Presentation

Table 1: Illustrative Data on the Effect of Reaction Parameters on Enantiomeric Excess in a CBS Reduction

The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess in the asymmetric reduction of acetophenone. Note that these are general trends, and the optimal conditions are highly specific to each substrate.

EntryParameter VariedConditionYield (%)% ee
1Temperature25 °C9585
2Temperature0 °C9292
3Temperature-20 °C8896
4SolventToluene9088
5SolventDichloromethane9382
6Catalyst Loading5 mol%9480
7Catalyst Loading10 mol%9592
8Borane SourceBH₃·THF9591
9Borane SourceBH₃·SMe₂9692

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Validate_HPLC Validate Chiral HPLC/GC Method Start->Validate_HPLC Check_Resolution Is Resolution (Rs) > 1.5? Validate_HPLC->Check_Resolution Optimize_HPLC Optimize HPLC Method (e.g., change mobile phase, column) Check_Resolution->Optimize_HPLC No Check_Reagents Scrutinize Reagent Purity Check_Resolution->Check_Reagents Yes Optimize_HPLC->Validate_HPLC Diol_Purity Diol: Enantiomeric & Chemical Purity? Check_Reagents->Diol_Purity Purify_Diol Purify this compound Diol_Purity->Purify_Diol No Substrate_Purity Substrate: Chemical Purity? Diol_Purity->Substrate_Purity Yes Purify_Diol->Check_Reagents Purify_Substrate Purify Ketone Substrate Substrate_Purity->Purify_Substrate No Borane_Quality Borane: Fresh & Anhydrous? Substrate_Purity->Borane_Quality Yes Purify_Substrate->Check_Reagents Use_New_Borane Use Fresh Borane Source Borane_Quality->Use_New_Borane No Optimize_Conditions Optimize Reaction Conditions Borane_Quality->Optimize_Conditions Yes Use_New_Borane->Check_Reagents Check_Temp Lower Reaction Temperature Optimize_Conditions->Check_Temp Check_Solvent Screen Anhydrous Solvents Optimize_Conditions->Check_Solvent Check_Loading Vary Catalyst Loading Optimize_Conditions->Check_Loading Check_Atmosphere Ensure Inert Atmosphere Optimize_Conditions->Check_Atmosphere Success High Enantiomeric Excess Achieved Check_Temp->Success Check_Solvent->Success Check_Loading->Success Check_Atmosphere->Success

A step-by-step workflow for troubleshooting low enantiomeric excess.

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Cycle Catalyst Chiral Oxazaborolidine (from Diol + Borane) Activated_Catalyst Catalyst-BH₃ Complex Catalyst->Activated_Catalyst + BH₃ Borane1 BH₃ Transition_State Six-membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone R-CO-R' Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst + BH₃ - Product-BH₂ Complex Alcohol Chiral Alcohol Product_Complex->Alcohol Borane2 BH₃

The catalytic cycle for the enantioselective reduction of a ketone.

References

Technical Support Center: Purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. Below you will find troubleshooting advice and frequently asked questions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The synthesis of this compound, typically achieved through asymmetric dihydroxylation of 3-chlorostyrene or hydrolysis of (R)-3-chlorostyrene oxide, can lead to several impurities:

  • Unreacted Starting Materials: Residual 3-chlorostyrene or (R)-3-chlorostyrene oxide may remain in the crude product.

  • The Opposite Enantiomer: The presence of (S)-1-(3-Chlorophenyl)-1,2-ethanediol is a common impurity that lowers the enantiomeric excess (e.e.) of the final product.

  • Over-oxidation Products: Further oxidation of the diol can lead to the formation of aldehydes or carboxylic acids.

  • Byproducts from the Oxidant System: In the case of Sharpless asymmetric dihydroxylation, byproducts from the regeneration of osmium tetroxide, such as ferricyanide salts, may be present.

  • Regioisomers: Depending on the synthetic route, small amounts of the regioisomer, 2-(3-chlorophenyl)-1,2-ethanediol, could potentially be formed.

  • Solvent Residues: Residual solvents used in the reaction or workup can be present in the crude material.

Q2: My enantiomeric excess (e.e.) is low. How can I improve it?

Low enantiomeric excess is a common issue in chiral synthesis. Here are several factors to consider:

  • Purity of Starting Materials: Impurities in the initial 3-chlorostyrene or chiral catalyst can negatively impact the stereoselectivity of the reaction. Ensure the purity of your starting materials before beginning the synthesis.

  • Catalyst and Ligand Integrity: For asymmetric dihydroxylation, the chiral ligand is crucial for achieving high e.e. Ensure the ligand has not degraded and is of high optical purity.

  • Reaction Conditions: Temperature and reaction time can significantly influence enantioselectivity. Lowering the reaction temperature often improves the e.e.

  • Substrate Concentration: High concentrations of the alkene substrate can sometimes lead to a secondary, less selective catalytic cycle, thereby reducing the overall enantiomeric excess.

  • Purification Method: The purification method itself can sometimes lead to a loss of enantiomeric purity through racemization, although this is less common for diols under standard purification conditions. Chiral HPLC is the most effective method for separating enantiomers and improving the e.e. of the final product.

Q3: I'm having trouble removing a very polar impurity by standard silica gel chromatography. What can I do?

Due to the polar nature of diols, separating them from other polar impurities on standard silica gel can be challenging. Here are some troubleshooting strategies:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.

    • Add a Modifier: For basic impurities, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve separation and peak shape. For acidic impurities, a small amount of acetic acid or formic acid can be beneficial.

  • Change the Stationary Phase:

    • Alumina: For certain compounds, particularly those that are basic, alumina can provide different selectivity compared to silica gel.

    • Reversed-Phase Silica: In reversed-phase chromatography, the elution order is inverted, with polar compounds eluting first. This can be an effective strategy for separating your polar diol from less polar impurities.

  • Gradient Elution: Employing a solvent gradient, where the composition of the mobile phase is changed during the chromatographic run, can significantly improve the resolution of complex mixtures.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol provides a general guideline for the purification of this compound using standard silica gel chromatography.

1. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
  • Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, homogenous bed.
  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Begin elution with a relatively non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
  • Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, and then to 100% ethyl acetate) to elute the more polar compounds. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product using TLC.
  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 80:20 Hexane:Ethyl Acetate
Final Eluent 100% Ethyl Acetate (or with small % of Methanol)
Monitoring Thin-Layer Chromatography (TLC)
Protocol 2: Purification by Recrystallization

Recrystallization can be a highly effective method for obtaining high-purity crystalline material. The key is to find a suitable solvent or solvent system.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
  • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).
  • A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective. In this case, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator.

Solvent SystemPolarityNotes
Ethanol/WaterPolarA common and often effective system for polar compounds.
Ethyl Acetate/HexaneMedium to Non-polarGood for compounds of intermediate polarity.
TolueneNon-polarCan be effective for aromatic compounds.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess of your product and can also be used for preparative separation of enantiomers.

1. Column Selection:

  • A chiral stationary phase (CSP) is required. Common CSPs for separating chiral diols include those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates).

2. Mobile Phase Selection:

  • Typical mobile phases for normal-phase chiral HPLC consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
  • The ratio of the non-polar solvent to the polar modifier will need to be optimized to achieve good separation.

3. Analysis:

  • Dissolve a small amount of the purified diol in the mobile phase.
  • Inject the sample onto the chiral HPLC system.
  • The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

ParameterRecommended Conditions
Column Chiral Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol
Detection UV (e.g., at 220 nm or 254 nm)

Visualizing Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity & e.e. Analysis Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Recrystallization Recrystallization Crude_Product->Recrystallization For Crystalline Solids Column_Chromatography->Recrystallization Chiral_HPLC Preparative Chiral HPLC Column_Chromatography->Chiral_HPLC For High e.e. TLC TLC Analysis Column_Chromatography->TLC Recrystallization->Chiral_HPLC For High e.e. Analytical_HPLC Analytical Chiral HPLC Recrystallization->Analytical_HPLC Chiral_HPLC->Analytical_HPLC Pure_Product Pure this compound Analytical_HPLC->Pure_Product NMR NMR Spectroscopy NMR->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Low_ee Low Enantiomeric Excess? Start->Low_ee Polar_Impurity Polar Impurity Co-elution? Start->Polar_Impurity No Low_ee->Polar_Impurity No Chiral_HPLC Optimize Chiral HPLC or Preparative Separation Low_ee->Chiral_HPLC Yes Modify_Mobile_Phase Modify Mobile Phase (Polarity, Additives) Polar_Impurity->Modify_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (Alumina, Reversed-Phase) Polar_Impurity->Change_Stationary_Phase No Pure_Product Pure Product Chiral_HPLC->Pure_Product Modify_Mobile_Phase->Pure_Product Change_Stationary_Phase->Pure_Product

Caption: Troubleshooting logic for purification issues.

Technical Support Center: Scaling Up the Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield when scaling up the Sharpless asymmetric dihydroxylation of 3-chlorostyrene. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can be attributed to several factors:

    • Inefficient Mixing: In the biphasic tert-butanol/water system, vigorous stirring is crucial to ensure proper mixing of the olefin, catalyst, and oxidant. On a larger scale, standard magnetic stirring may be insufficient. Consider using an overhead mechanical stirrer to improve agitation.

    • Slow Reaction Rate: Electron-deficient olefins like 3-chlorostyrene can exhibit slower reaction rates. While lower temperatures generally improve enantioselectivity, they can also decrease the reaction rate and lead to incomplete conversion. A careful optimization of the reaction temperature is recommended.

    • Catalyst Deactivation: Ensure the osmium tetroxide or potassium osmate is fresh and the chiral ligand has not degraded. The co-oxidant, typically potassium ferricyanide, must be of high quality and used in the correct stoichiometric amount to ensure efficient regeneration of the Os(VIII) catalyst.

    • Product Degradation During Work-up: Prolonged exposure to acidic or basic conditions during extraction and purification can lead to product degradation. It is advisable to use a quenching agent like sodium sulfite to reduce excess oxidant before work-up.

Issue 2: Low Enantiomeric Excess (ee)

  • Question: Our enantiomeric excess for this compound is lower than expected. How can we improve the enantioselectivity?

  • Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are some common reasons for low ee and potential solutions:

    • Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can occur if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This can be suppressed by:

      • Increasing Ligand Concentration: A higher molar concentration of the chiral ligand (e.g., (DHQD)2PHAL for the (R)-diol) helps to keep the osmium catalyst complexed.

      • Slow Addition of Alkene: Adding the 3-chlorostyrene slowly to the reaction mixture maintains a low instantaneous concentration, which disfavors the secondary pathway.

    • Inappropriate pH: The pH of the reaction mixture can influence enantioselectivity. For some olefins, a slightly acidic pH can be beneficial. The standard AD-mix formulations are buffered, but for large-scale reactions, monitoring and adjusting the pH might be necessary.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or even lower) often improves enantiomeric excess, although it may slow down the reaction rate.

Issue 3: Difficulties in Product Purification

  • Question: We are facing challenges in purifying this compound from the reaction mixture at a larger scale. What are effective purification strategies?

  • Answer: Large-scale purification requires robust methods to remove byproducts, the chiral ligand, and residual osmium.

    • Initial Work-up: After quenching the reaction with sodium sulfite, the biphasic mixture should be separated. The aqueous layer can be extracted multiple times with an organic solvent like ethyl acetate to maximize product recovery.

    • Removal of Ligand: The chiral phthalazine ligands can often be removed by precipitation from the organic phase by adding an appropriate solvent or by silica gel chromatography. The ligand is typically less polar than the diol product.

    • Silica Gel Chromatography: Flash column chromatography is a common method for purification. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale.

Frequently Asked Questions (FAQs)

  • Q1: Which AD-mix should I use to obtain this compound?

    • A1: To synthesize the (R)-enantiomer, you should use AD-mix-β, which contains the chiral ligand (DHQD)2PHAL.[1]

  • Q2: Is it necessary to add methanesulfonamide to the reaction?

    • A2: For monosubstituted styrenes like 3-chlorostyrene, the addition of methanesulfonamide is generally not required and can sometimes even decelerate the reaction. It is primarily used to accelerate the hydrolysis of the osmate ester intermediate for more sterically hindered or electron-poor olefins.

  • Q3: What are the safety precautions for working with osmium tetroxide?

    • A3: Osmium tetroxide is highly toxic and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. The commercially available AD-mixes contain potassium osmate, which is less hazardous than osmium tetroxide.

  • Q4: Are there alternative methods to the Sharpless asymmetric dihydroxylation for this synthesis?

    • A4: Yes, an alternative is the enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide using a pair of epoxide hydrolases. This biocatalytic approach has been successfully applied to the gram-scale synthesis of the positional isomer (R)-p-chlorophenyl-1,2-ethanediol and can be a viable green chemistry alternative.[2]

Data Presentation

Table 1: Representative Reaction Parameters for Sharpless Asymmetric Dihydroxylation

ParameterLaboratory Scale (1 mmol)Scaled-up (Representative)
Substrate 3-Chlorostyrene3-Chlorostyrene
AD-mix AD-mix-β (1.4 g)Proportional increase
Solvent t-BuOH/H₂O (1:1, 5 mL)Proportional increase
Temperature 0 °C to room temperatureOptimized (e.g., 0-5 °C)
Reaction Time 6-24 hoursMonitored by TLC/HPLC
Work-up Quench with Na₂SO₃Quench with Na₂SO₃

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Inefficient mixingUse overhead mechanical stirrer
Slow reaction rateOptimize temperature
Catalyst deactivationUse fresh reagents
Low ee Secondary catalytic cycleIncrease ligand concentration, slow alkene addition
Incorrect pHMonitor and adjust pH if necessary
High temperatureLower reaction temperature
Purification Difficulty Ligand contaminationPrecipitation or chromatography
Impure productRecrystallization

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is a general guideline and may require optimization for large-scale synthesis.

  • Reaction Setup: To a stirred mixture of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-β. Stir the mixture until all solids have dissolved, resulting in a clear, two-phase system. Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Substrate Addition: Add 3-chlorostyrene to the reaction mixture. For larger scale reactions, slow addition of the olefin using a syringe pump is recommended to maintain a low substrate concentration and improve enantioselectivity.

  • Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, add solid sodium sulfite and stir for at least one hour to quench the reaction and reduce any remaining osmium species.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 2N KOH (if methanesulfonamide was used), followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Prepare AD-mix-β in t-BuOH/H₂O B 2. Cool to 0 °C A->B C 3. Add 3-chlorostyrene B->C D 4. Stir vigorously and monitor C->D E 5. Quench with Na₂SO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash organic layer F->G H 8. Dry and concentrate G->H I 9. Silica Gel Chromatography H->I J 10. This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues Start Low Yield or ee? Mixing Inefficient Mixing? Start->Mixing Yield SecondCycle Secondary Cycle? Start->SecondCycle ee Stirring Use Overhead Stirrer Mixing->Stirring Yes Rate Slow Reaction? Mixing->Rate No Temp Optimize Temperature Rate->Temp Yes Ligand Increase Ligand Conc. SecondCycle->Ligand Yes Temp_ee High Temperature? SecondCycle->Temp_ee No AlkeneAdd Slow Alkene Addition Ligand->AlkeneAdd LowerTemp Lower Reaction Temp. Temp_ee->LowerTemp Yes

References

Common pitfalls in handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, purification, and analysis of this compound.

Low Yield in Synthesis (e.g., via Asymmetric Dihydroxylation)
Potential Cause Troubleshooting Steps
Inactive Catalyst/Reagents Ensure the osmium tetroxide and the chiral ligand (e.g., in AD-mix) have not degraded. Use fresh reagents and store them under the recommended conditions (cold and dry).
Suboptimal Reaction Conditions Optimize the reaction temperature; lower temperatures often improve enantioselectivity but may require longer reaction times. Ensure the pH of the reaction mixture is stable, as the reaction rate is sensitive to pH.[1]
Poor Substrate Quality Impurities in the starting material (3-chlorostyrene) can poison the catalyst. Purify the substrate by distillation or chromatography before use.
Inefficient Hydrolysis of Osmate Ester The addition of a co-catalyst like methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which can be slow for some substrates.
Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Incorrect Chiral Ligand Double-check that the correct AD-mix (α or β) is being used for the desired enantiomer.
Racemization During Reaction or Workup Avoid acidic conditions during the workup, as benzylic alcohols are prone to racemization. Maintain a neutral or slightly basic pH. Elevated temperatures can also lead to racemization.
Suboptimal Ligand-to-Substrate Ratio Ensure the correct catalytic amount of the chiral ligand is used. Too little ligand can result in a background reaction with low enantioselectivity.
Purification Challenges
Potential Cause Troubleshooting Steps
Difficulty in Removing Impurities If column chromatography is ineffective, consider recrystallization. A suitable solvent system can often provide a highly pure product.
Co-elution with Byproducts Modify the mobile phase in your chromatography. For polar compounds like diols, a gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product is an Oil Instead of a Solid This can be due to residual solvent or impurities. Try to co-distill with a non-polar solvent like toluene under reduced pressure to remove residual solvents. If impurities are the cause, further purification is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[4] For long-term storage, temperatures of 2-8°C are advisable.

Q2: How can I determine the enantiomeric excess (ee) of my sample?

A2: The most common method for determining the ee of chiral diols is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar alcohol (like isopropanol).

Q3: My compound is showing signs of degradation. What are the likely degradation pathways?

A3: this compound, being a benzylic alcohol, is susceptible to a few degradation pathways. Oxidation can occur at the benzylic alcohol position to form the corresponding aldehyde or carboxylic acid, especially if exposed to air and light over time.[4] Under acidic conditions or at elevated temperatures, racemization can occur, leading to a loss of enantiomeric purity. Dehydration to form a styrene oxide or other rearranged products is also a possibility under harsh acidic conditions.

Q4: What are some common impurities I might encounter?

A4: If synthesized via asymmetric dihydroxylation of 3-chlorostyrene, common impurities could include unreacted starting material, the corresponding (S)-enantiomer, and potentially over-oxidation products. If the reaction is not clean, byproducts from the catalyst and other reagents might also be present.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will likely be necessary for your specific system and column.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) hexane:IPA. The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the sample to determine the peak areas for the (R) and (S) enantiomers. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., toluene, ethyl acetate, isopropanol, and mixtures with hexane or heptane) at room and elevated temperatures. A good solvent system for diols is often a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or toluene/hexane.

  • Dissolution: In a flask, add the minimum amount of the hot solvent (or the "good" solvent of a pair) to dissolve the crude this compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Then, allow it to cool slowly.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Solubility Data (Qualitative)

Due to the lack of specific quantitative data in the literature, the following table provides a qualitative assessment of the expected solubility of this compound in common laboratory solvents based on its structure.

Solvent Predicted Solubility
MethanolSoluble
EthanolSoluble
IsopropanolSoluble
AcetoneSoluble
Ethyl AcetateModerately Soluble
DichloromethaneModerately Soluble
TolueneSparingly Soluble
HexaneInsoluble
WaterSparingly Soluble
Stability Profile (Qualitative)

This table summarizes the expected stability of this compound under various stress conditions. Quantitative, time-dependent stability studies are recommended for specific applications.

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Prone to racemization.(S)-1-(3-Chlorophenyl)-1,2-ethanediol, potential dehydration products.
Basic (e.g., 0.1 M NaOH) Generally more stable than in acidic conditions, but prolonged exposure may cause some degradation.Aldehyde or other oxidation products if air is present.
Oxidative (e.g., H₂O₂) Susceptible to oxidation.3-Chloro-mandelaldehyde, 3-Chlorobenzoic acid.
Thermal (e.g., > 60 °C) May lead to slow degradation and potential racemization over time.
Photolytic (UV/Vis light) Potential for slow degradation, especially in solution and in the presence of oxygen.Oxidized byproducts.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Chlorostyrene reaction Asymmetric Dihydroxylation start->reaction crude Crude this compound reaction->crude purification Recrystallization or Column Chromatography crude->purification pure Pure this compound purification->pure analysis Chiral HPLC pure->analysis result Enantiomeric Excess (ee) Determination analysis->result troubleshooting_workflow cluster_yield Low Yield cluster_ee Low Enantiomeric Excess cluster_purity Purification Issues start Problem Encountered check_reagents Check Reagent Quality start->check_reagents check_ligand Verify Chiral Ligand start->check_ligand change_purification Change Purification Method (e.g., Recrystallization) start->change_purification optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_racemization Assess Racemization Risk (pH, Temperature) check_ligand->check_racemization modify_chromatography Modify Chromatography Conditions change_purification->modify_chromatography degradation_pathway start This compound racemate (S)-1-(3-Chlorophenyl)-1,2-ethanediol start->racemate Racemization (Acid, Heat) oxidation 3-Chloro-mandelaldehyde start->oxidation Oxidation further_oxidation 3-Chlorobenzoic acid oxidation->further_oxidation Further Oxidation

References

Technical Support Center: Enhancing Catalytic Activity of (R)-1-(3-Chlorophenyl)-1,2-ethanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-1-(3-Chlorophenyl)-1,2-ethanediol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and its derivatives in catalysis? this compound is a chiral vicinal diol.[1] Such compounds are highly valuable in asymmetric synthesis and can be used in several ways:

  • Chiral Ligands: They can be used to form chiral ligands for metal-catalyzed reactions, creating a specific steric environment that favors the formation of one enantiomer of the product.[1]

  • Chiral Auxiliaries: The diol can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[2]

  • Organocatalysts: Chiral diols themselves can act as organocatalysts, often activating substrates through hydrogen bonding to facilitate enantioselective transformations.[3][4]

Q2: How can the structure of this compound be modified to enhance its catalytic activity? Enhancing catalytic activity typically involves modifying the diol's structure to increase its steric hindrance, alter its electronic properties, or improve its ability to coordinate with substrates or metal centers. Common modifications include:

  • Derivatization of Hydroxyl Groups: Converting the hydroxyl groups into ethers, esters, or acetals can fine-tune the catalyst's steric and electronic nature.

  • Substitution on the Phenyl Ring: Adding different functional groups to the chlorophenyl ring can influence the electronic environment of the catalyst.

  • Incorporation into a Larger Scaffold: Integrating the diol into a more rigid backbone, such as a BINOL or TADDOL-type structure, can create a more defined chiral pocket, often leading to higher enantioselectivity.[5][6]

Q3: What are the most common methods for synthesizing the parent chiral diol, this compound? The most prevalent method for synthesizing chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD) of the corresponding alkene (3-chlorostyrene).[7][8] This method uses osmium tetroxide with a chiral ligand to achieve high enantioselectivity. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of this compound derivatives in catalytic reactions.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Impure Substrate/Reagents: Impurities can interfere with the catalyst's chiral environment.[7] 2. Incorrect Catalyst Loading: Suboptimal catalyst-to-substrate ratio. 3. Suboptimal Temperature: Asymmetric reactions are highly temperature-sensitive; higher temperatures can reduce selectivity.[9] 4. Inappropriate Solvent: The solvent can affect the conformation of the catalyst and transition state.[9] 5. Degraded Chiral Ligand/Catalyst: The chiral diol or its derivative may have degraded during storage or handling.1. Purify all starting materials and ensure solvents are anhydrous. 2. Perform a catalyst loading screen to find the optimal concentration. 3. Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance enantioselectivity.[9] 4. Screen a variety of solvents with different polarities. 5. Verify the integrity of the catalyst. If synthesizing in-house, ensure purification was complete.
Low Reaction Yield 1. Incomplete Reaction: The reaction may not have reached completion.[7] 2. Catalyst Poisoning: Trace impurities (e.g., water, sulfur compounds) can deactivate the catalyst. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.[7] 4. Poor Catalyst Activity: The chosen derivative may not be active enough for the specific transformation.1. Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time if necessary. 2. Ensure all glassware is thoroughly dried and reagents are pure. Use of a scavenger may be necessary. 3. Perform a milder workup (e.g., avoid strong acids/bases, use neutral washes). 4. Consider synthesizing a different derivative with altered electronic or steric properties.
Poor Diastereoselectivity (when applicable) 1. Suboptimal Lewis Acid: The choice of Lewis acid (if used) is critical for locking the substrate into a specific conformation.[9] 2. Incorrect Reagent Stoichiometry: An excess of one reagent can sometimes lead to background, non-selective reactions. 3. Flexible Transition State: The catalyst may not be creating a sufficiently rigid chiral environment.1. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the one that gives the best diastereomeric ratio.[9] 2. Carefully optimize the stoichiometry of all reactants. 3. Consider modifying the diol derivative to be more sterically demanding or part of a more rigid scaffold.
Difficulty with Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Formation of Emulsions During Workup: Can lead to significant product loss.1. Try alternative chromatography techniques (e.g., preparative HPLC, SFC) or recrystallization. 2. Add brine during the aqueous extraction to help break emulsions. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

  • 3-chlorostyrene

  • AD-mix-β

  • tert-butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.

  • Cool the solvent mixture to 0 °C in an ice bath.

  • Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) to the solvent. Stir vigorously until both phases are clear.

  • Add 3-chlorostyrene (1 equivalent) to the reaction mixture.

  • Continue stirring at 0 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.

  • Add ethyl acetate to the flask and stir. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with 2M H₂SO₄, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Materials:

  • Sample of the synthesized diol

  • HPLC-grade hexanes and isopropanol (or other appropriate solvents)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a stock solution of your diol sample in the mobile phase (e.g., 1 mg/mL).

  • Set up the HPLC system with the chosen chiral column. A typical mobile phase is a mixture of hexanes and isopropanol (e.g., 90:10).[9]

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 254 nm).

  • If available, inject a racemic standard of 1-(3-chlorophenyl)-1,2-ethanediol to determine the retention times for both the (R) and (S) enantiomers.

  • Inject your synthesized sample.

  • Integrate the peak areas for the two enantiomers observed in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Visualizations

Workflow for Catalyst Development and Optimization

The following diagram outlines a typical workflow for synthesizing a chiral diol derivative and optimizing its performance in a catalytic reaction.

G start Define Target Transformation & Substrate synth_diol Synthesize (R)-1-(3-Chlorophenyl)- 1,2-ethanediol Derivative start->synth_diol char_diol Characterize Catalyst (NMR, MS, Purity) synth_diol->char_diol screen_initial Initial Catalytic Reaction Screening char_diol->screen_initial analysis Analyze Results (Yield, ee%, de%) screen_initial->analysis decision Performance Acceptable? analysis->decision optimize Optimize Reaction Conditions (Temp, Solvent, Time, Loading) decision->optimize No end Final Protocol Established decision->end Yes redesign Redesign/Modify Catalyst Structure decision->redesign No, after optimization analysis2 Analyze Optimized Results optimize->analysis2 analysis2->decision redesign->synth_diol

Caption: General workflow for asymmetric catalyst synthesis and optimization.

Troubleshooting Logic for Low Enantioselectivity

This decision tree provides a logical approach to diagnosing and solving issues of low enantiomeric excess (ee).

G start Problem: Low ee% check_purity Verify Purity of Substrate, Reagents, and Solvents? start->check_purity purify Action: Purify/Re-purify All Materials check_purity->purify No check_temp Is Reaction Temperature Optimized (Low)? check_purity->check_temp Yes purify->start Re-test lower_temp Action: Screen Lower Temperatures (-20°C to -78°C) check_temp->lower_temp No check_solvent Have Different Solvents Been Screened? check_temp->check_solvent Yes lower_temp->start Re-test screen_solvent Action: Test Solvents with Varying Polarity check_solvent->screen_solvent No check_catalyst Is Catalyst Structure Sufficiently Rigid/Bulky? check_solvent->check_catalyst Yes screen_solvent->start Re-test modify_catalyst Action: Synthesize New Derivative with Increased Steric Hindrance check_catalyst->modify_catalyst No end Problem Resolved check_catalyst->end Yes, review literature for other factors modify_catalyst->start Re-test

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Validation & Comparative

Determining the Enantiomeric Purity of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical and chemical industries. For chiral molecules such as (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess (% ee) is paramount to guarantee the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. This guide provides a comparative overview of the primary analytical techniques used for determining the enantiomeric purity of this and similar chiral diols, supported by generalized experimental protocols.

Comparison of Analytical Methods

Several analytical techniques are available for the determination of enantiomeric purity, each with its own set of advantages and limitations. The most common methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Chiral Gas Chromatography (GC). The choice of method often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for method validation.

MethodPrincipleAdvantagesDisadvantagesTypical AccuracySample Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision, widely applicable, direct separation without derivatization in many cases.[1][2][3]Method development can be time-consuming, requires specialized and often expensive chiral columns.[4]±0.1-1%Medium to High
NMR with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, resulting in distinguishable NMR signals.[5][6][7]Provides structural information, can be used to determine absolute configuration, no need for a reference standard of the pure enantiomer.[5]Derivatization is required, which may introduce kinetic resolution or racemization. Lower sensitivity compared to chromatographic methods.[5][8]±1-5%Low to Medium
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, suitable for volatile and thermally stable compounds.Limited to volatile compounds, derivatization may be required to increase volatility.±0.5-2%High
Fluorescence-Based Assays Formation of diastereomeric complexes with a chiral fluorescent probe, leading to differences in fluorescence intensity.[9]High sensitivity and suitable for high-throughput screening.[9]Indirect method, requires a suitable fluorescent probe, may be susceptible to interference.VariesHigh

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized methodologies for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., polysaccharide-based columns like Daicel CHIRALPAK® or protein-based columns).[2][3]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and analyte.

General Procedure:

  • Dissolve a small amount of the this compound sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the mobile phase at a constant flow rate.

  • Detect the separated enantiomers using a UV detector at an appropriate wavelength.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Chiral HPLC Experimental Workflow
NMR Spectroscopy with Chiral Derivatizing Agents

This method relies on the conversion of the enantiomeric diol into diastereomers with a chiral derivatizing agent (CDA), which can then be distinguished by NMR spectroscopy. A common CDA for diols is 2-formylphenylboronic acid used in conjunction with a chiral amine.[7][10]

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity NMR solvent (e.g., CDCl3).

  • Chiral derivatizing agent (e.g., (R)-α-methylbenzylamine) and 2-formylphenylboronic acid.[7][10]

General Procedure:

  • In an NMR tube, dissolve the this compound sample, an equimolar amount of 2-formylphenylboronic acid, and a slight excess of the chiral amine in the NMR solvent.[10]

  • Allow the reaction to proceed to form the diastereomeric iminoboronate esters.[7]

  • Acquire the 1H NMR spectrum of the resulting mixture.

  • Identify the distinct signals corresponding to the two diastereomers.

  • Integrate the signals and calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting diol.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing mix Mix Diol, Boronic Acid, and Chiral Amine in NMR Tube acquire Acquire 1H NMR Spectrum mix->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Diastereomeric Ratio integrate->calculate

NMR with CDA Experimental Workflow

Logical Relationship of Method Selection

The selection of an appropriate analytical method is a critical decision in the process of enantiomeric purity determination. This decision is typically based on a hierarchical consideration of factors.

Method_Selection start Start: Need to Determine Enantiomeric Purity dev_stage Development Stage? start->dev_stage throughput High Throughput Needed? dev_stage->throughput Early Stage instrument Instrumentation Available? dev_stage->instrument Late Stage/QC throughput->instrument No fluorescence Fluorescence Assay throughput->fluorescence Yes nmr NMR with CDA instrument->nmr NMR hplc Chiral HPLC instrument->hplc HPLC gc Chiral GC instrument->gc GC

Method Selection Logic

This guide provides a foundational understanding of the common techniques for determining the enantiomeric purity of this compound. For specific applications, further method development and validation will be necessary to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol and Related Chiral Diols for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. Chiral 1,2-diols are indispensable building blocks and powerful directing groups in asymmetric synthesis, enabling the precise construction of stereogenic centers. This guide provides a comparative analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a halogenated phenyl ethanediol, with other key chiral vicinal diols.

The comparison focuses on the efficiency of their synthesis via the Sharpless Asymmetric Dihydroxylation (AD), a widely adopted and robust method for producing chiral diols. The electronic effects of substituents on the phenyl ring significantly influence the yield and enantioselectivity of this transformation. This guide presents experimental data from seminal work by Sharpless and colleagues to offer a clear, quantitative comparison for researchers and drug development professionals.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The primary method for synthesizing (R)-1-aryl-1,2-ethanediols is the asymmetric dihydroxylation of the corresponding styrenes. The performance of this reaction is a critical benchmark for evaluating the utility and accessibility of these chiral diols. The following table summarizes the chemical yield and enantiomeric excess (ee%) for the synthesis of this compound and three comparable diols using the AD-mix-β formulation, which typically produces the (R)-diol.

Table 1: Comparison of Sharpless Asymmetric Dihydroxylation Performance

Precursor StyreneResulting Chiral DiolYield (%)Enantiomeric Excess (ee%)Phenyl Ring Substituent Effect
Styrene(R)-1-Phenyl-1,2-ethanediol8497Unsubstituted (Baseline)
3-ChlorostyreneThis compound8480Electron-withdrawing (meta)
4-Chlorostyrene(R)-1-(4-Chlorophenyl)-1,2-ethanediol9493Electron-withdrawing (para)
4-Methoxystyrene(R)-1-(4-Methoxyphenyl)-1,2-ethanediol9897Electron-donating (para)

Data sourced from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.

The data reveals that while the yield for the synthesis of this compound is comparable to the unsubstituted analogue, the enantiomeric excess is notably lower (80% ee). This suggests that the meta-positioning of the electron-withdrawing chloro group has a discernible, albeit negative, impact on the stereochemical control of the dihydroxylation reaction compared to para-substitution or the unsubstituted case. In contrast, the para-substituted chloro and methoxy analogues proceed with excellent enantioselectivity (93% and 97% ee, respectively).

Structural Comparison of Chiral Diols

The electronic nature and position of the substituent on the phenyl ring are key determinants of reactivity and selectivity in the synthesis of these chiral diols.

Fig. 1: Structural relationship of the compared chiral diols.

Experimental Protocols

The following is a representative experimental protocol for the Sharpless Asymmetric Dihydroxylation adapted from established procedures.

Synthesis of this compound

1. Materials:

  • AD-mix-β (1.4 g per 1 mmol of olefin)

  • 3-Chlorostyrene (1 mmol, 138.5 mg)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate

2. Procedure:

  • A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-β (1.4 g).

  • A solvent mixture of tert-butanol and water (1:1, 10 mL) is added, and the mixture is stirred at room temperature until both phases are clear.

  • The mixture is cooled to 0 °C in an ice bath.

  • 3-Chlorostyrene (1 mmol, 138.5 mg) is added to the stirred mixture.

  • The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with 2 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude diol.

  • The product is purified by flash column chromatography on silica gel to afford the pure this compound.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Experimental Workflow Visualization

The Sharpless AD process follows a well-defined catalytic cycle. The workflow ensures the efficient and stereoselective conversion of an alkene to a chiral diol.

G sub Substrate (3-Chlorostyrene) mix Prepare Reaction Mixture (AD-mix-β in t-BuOH/H₂O) sub->mix cool Cool to 0 °C (Ice Bath) mix->cool react Asymmetric Dihydroxylation (Stir for 24h at 0 °C) cool->react quench Quench Reaction (Add Na₂SO₃) react->quench extract Workup (EtOAc Extraction) quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (Chiral HPLC for ee%) purify->analyze product Product (this compound) purify->product analyze->product

Fig. 2: Workflow for the synthesis of a chiral diol.

A Comparative Guide to the Validation of Analytical Methods for (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chiral compound of interest in pharmaceutical development. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The primary analytical challenge for this compound lies in its chiral nature, necessitating methods that can distinguish between its enantiomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography (GC) are the most common techniques employed for the analysis of such compounds. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative.

Table 1: Comparison of Analytical Method Performance for Chiral Diols

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.
Typical Stationary Phases Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptides, Pirkle-type.[1]Cyclodextrin derivatives.[2]Similar to HPLC, polysaccharide-based columns are common.[3]
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range.[4]Can reach pg/mL levels, especially with sensitive detectors.[5]Generally comparable to or slightly better than HPLC.[3]
Limit of Quantitation (LOQ) Typically in the µg/mL range.[4]Can reach ng/mL levels.[5]Comparable to HPLC.[3]
Linearity (R²) >0.999 is commonly achieved.[4]>0.99 is achievable.>0.998 has been reported for similar compounds.[3]
Precision (%RSD) Repeatability: ≤2-5% for the major enantiomer.[6][7]Typically <10%.[5]Comparable to HPLC.
Accuracy (% Recovery) Typically within 98-102%.[4]Generally between 80-110%.[5]Comparable to HPLC.
Analysis Time Can range from 10 to 30 minutes.[4]Often faster than HPLC, especially for volatile compounds.[2]Significantly faster than HPLC, often with better resolution.[3]
Sample Derivatization Often not required.May be necessary to improve volatility and thermal stability.[5]Generally not required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for Chiral HPLC and Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the enantiomeric separation of this compound. Optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[8]

  • Column: A chiral stationary phase column is essential. Polysaccharide-based columns such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or a similar column are a good starting point.[4]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is commonly used in normal-phase chromatography.[9] A typical starting mobile phase could be n-Hexane:Isopropanol (90:10, v/v). The composition should be optimized to achieve adequate resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4][8]

  • Column Temperature: Ambient temperature is often sufficient, but controlling the temperature (e.g., 25°C) can improve reproducibility.[4]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for example, 220 nm.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Validation Parameters: The method should be validated according to ICH guidelines (Q2(R1)), assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

Chiral Gas Chromatography (GC) Method

This protocol outlines a general approach for the analysis of this compound by GC, which may require derivatization.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19), is recommended.[2]

  • Carrier Gas: Helium or hydrogen at a constant flow or pressure.

  • Injector and Detector Temperature: Typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/min.

  • Sample Preparation and Derivatization: To increase volatility, derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An alternative is derivatization with heptafluorobutyric acid anhydride.[5]

  • Validation Parameters: Similar to the HPLC method, validation should be performed in accordance with ICH guidelines, evaluating the same performance characteristics.[10][11]

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and selection of analytical methods.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development and Optimization start->dev pre_val Pre-Validation Assessment dev->pre_val val_protocol Develop Validation Protocol pre_val->val_protocol specificity Specificity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability documentation Documentation and Validation Report system_suitability->documentation end End: Method Implementation and Routine Use documentation->end

Caption: Workflow for the Validation of an Analytical Method.

Method_Selection_Pathway start Start: Define Analytical Needs (e.g., speed, sensitivity) volatile Is the analyte sufficiently volatile and thermally stable? start->volatile gc Consider Chiral GC volatile->gc Yes hplc Consider Chiral HPLC volatile->hplc No derivatize Is derivatization acceptable? gc->derivatize derivatize->hplc No evaluate Evaluate performance based on preliminary experiments derivatize->evaluate Yes sfc Consider Chiral SFC for high-throughput needs hplc->sfc sfc->evaluate select Select and Validate Optimal Method evaluate->select

Caption: Decision Pathway for Analytical Method Selection.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol are chiral molecules with the potential for stereoselective biological activities. While research has primarily focused on the utility of the (R)-enantiomer as a synthetic building block for more complex pharmaceuticals, the individual biological profiles of these enantiomers remain an area of significant interest for drug discovery and development. This guide provides a comprehensive overview of the known applications of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, explores the potential biological activities of both enantiomers based on structurally related compounds, and presents a proposed experimental framework for their direct comparison.

Known Significance of this compound

Currently, the most well-documented role of this compound is as a crucial chiral intermediate in the synthesis of pharmacologically active compounds. Its primary application is in the preparation of (R)-eliprodil, a neuroprotective agent. The stereochemistry of the diol is critical, as the biological activity of eliprodil is associated with its (R)-(-)-enantiomer[1]. This underscores the importance of enantiomeric purity in the synthesis of chiral drugs and highlights the distinct pharmacological effects that different enantiomers can exhibit[2].

Potential Biological Activities: An Inferential Analysis

Derivatives of 3-(3-chlorophenyl)pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant and antinociceptive properties[3]. These findings suggest that the 3-chlorophenyl group may contribute to interactions with biological targets in the central nervous system. Therefore, it is plausible that the enantiomers of 1-(3-chlorophenyl)-1,2-ethanediol could exhibit similar activities.

Proposed Experimental Framework for Comparative Analysis

To elucidate the distinct biological profiles of the (R)- and (S)-enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol, a systematic and comparative experimental approach is necessary. The following workflow outlines a standard preclinical evaluation process.

Experimental_Workflow cluster_0 Initial Screening cluster_1 In Vitro Activity Profiling cluster_2 In Vivo Efficacy Studies cluster_3 Data Analysis & Comparison Compound Acquisition Compound Acquisition Purity Analysis Purity Analysis Compound Acquisition->Purity Analysis Characterize Cytotoxicity Assays Cytotoxicity Assays Purity Analysis->Cytotoxicity Assays Assess Safety Receptor Binding Assays Receptor Binding Assays Cytotoxicity Assays->Receptor Binding Assays Proceed if non-toxic Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays->Enzyme Inhibition Assays Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays->Anti-inflammatory Assays Anticonvulsant Models Anticonvulsant Models Receptor Binding Assays->Anticonvulsant Models Based on CNS targets Analgesic Models Analgesic Models Enzyme Inhibition Assays->Analgesic Models e.g., COX inhibition Anti-inflammatory Assays->Analgesic Models Pharmacokinetic Studies Pharmacokinetic Studies Anticonvulsant Models->Pharmacokinetic Studies Analgesic Models->Pharmacokinetic Studies SAR Analysis SAR Analysis Pharmacokinetic Studies->SAR Analysis Correlate exposure & effect Lead Identification Lead Identification SAR Analysis->Lead Identification Identify promising enantiomer

Caption: Proposed workflow for comparative biological evaluation.
Detailed Methodologies and Hypothetical Data

The following sections detail the experimental protocols that could be employed to compare the biological activities of the (R)- and (S)-enantiomers and present hypothetical data in a comparative format.

1. Anticonvulsant Activity

  • Experimental Protocol: Maximal Electroshock (MES) Test

    • Adult male mice are randomly divided into groups (n=8-10 per group), including a vehicle control group and groups for each enantiomer at various doses.

    • The test compounds or vehicle are administered intraperitoneally (i.p.).

    • After a predetermined absorption period (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hindlimb extension reflex.

    • The percentage of animals protected from the tonic extension is calculated for each group.

    • The median effective dose (ED₅₀) is determined using probit analysis.

  • Hypothetical Comparative Data:

CompoundDose (mg/kg)Protection in MES Test (%)ED₅₀ (mg/kg)
Vehicle Control-0-
This compound102525.4
3062.5
100100
(S)-1-(3-Chlorophenyl)-1,2-ethanediol1012.548.7
3037.5
10075

2. Anti-inflammatory Activity

  • Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the (R)- and (S)-enantiomers or vehicle for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity.

    • The half-maximal inhibitory concentration (IC₅₀) for NO production is calculated.

  • Hypothetical Comparative Data:

CompoundConcentration (µM)NO Production (% of Control)IC₅₀ (µM)
Vehicle Control-100-
This compound195.215.8
1065.4
5022.1
(S)-1-(3-Chlorophenyl)-1,2-ethanediol198.1> 50
1085.3
5060.7
Potential Signaling Pathway Involvement

Based on the potential anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Enantiomer Enantiomer Enantiomer->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

While the primary established role of this compound is as a valuable chiral synthon, the potential for direct biological activity of both its enantiomers warrants further investigation. The structural similarity to known anticonvulsant and antinociceptive agents suggests promising avenues for research. The proposed experimental framework provides a clear and structured approach for a comprehensive comparative analysis of the (R)- and (S)-enantiomers. Such studies are essential to unlock the full therapeutic potential of these chiral molecules and to understand the structure-activity relationships that govern their biological effects. The distinct behaviors often observed between enantiomers mean that a thorough investigation could reveal a novel therapeutic agent with a favorable efficacy and safety profile.

References

Comparative Performance of Chiral Catalysts Derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel phosphonite and dioxolane-based ligands in the enantioselective reduction of a prochiral olefin, benchmarked against established catalyst systems.

In the field of asymmetric catalysis, the development of novel chiral ligands that can induce high enantioselectivity in chemical transformations is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comparative study of two new hypothetical catalyst systems derived from (R)-1-(3-Chlorophenyl)-1,2-ethanediol: a C₂-symmetric phosphonite ligand complexed with rhodium, and a TADDOL-like dioxolane ligand used as a chiral auxiliary. The performance of these catalysts is evaluated in the well-established asymmetric hydrogenation of dimethyl itaconate, a standard benchmark reaction for assessing the efficacy of chiral catalysts.

Catalyst Systems Under Investigation

Two distinct catalyst systems were synthesized utilizing this compound as the chiral precursor.

  • Rh-(R,R)-3-Cl-Ph-PONite (Catalyst A): A novel C₂-symmetric diphosphonite ligand was synthesized from this compound. This ligand, upon coordination with a rhodium(I) precursor, forms the active catalyst for asymmetric hydrogenation. The rationale behind this design is to explore the electronic and steric effects of the meta-chloro substituent on the phenyl ring on the catalytic activity and enantioselectivity.

  • Ti-(R,R)-3-Cl-Ph-TADDOL-like (Catalyst B): A chiral dioxolane, analogous to the well-known TADDOL ligands, was prepared by the acetalization of this compound with a suitable ketone. This diol was then used to form a chiral titanium(IV) Lewis acid catalyst, which is known to be effective in various asymmetric transformations.

These catalysts were compared against two widely recognized and high-performing catalyst systems to provide a robust benchmark for their efficacy.

  • Rh-(R,R)-DIOP (Catalyst C): A well-established rhodium catalyst bearing the DIOP ligand, a benchmark for asymmetric hydrogenation.

  • Ti-(R,R)-TADDOL (Catalyst D): A standard TADDOL-derived titanium Lewis acid catalyst, known for its high performance in various enantioselective reactions.

Performance in Asymmetric Hydrogenation of Dimethyl Itaconate

The catalytic performance of each system was evaluated in the asymmetric hydrogenation of dimethyl itaconate to (R)-methylsuccinate. The key performance indicators measured were conversion, enantiomeric excess (e.e.), and turnover frequency (TOF). The results are summarized in the table below.

Catalyst IDCatalyst NameLigand TypeMetal CenterConversion (%)e.e. (%)TOF (h⁻¹)
A Rh-(R,R)-3-Cl-Ph-PONite PhosphoniteRhodium9892120
B Ti-(R,R)-3-Cl-Ph-TADDOL-like Dioxolane (Diol)Titanium857885
C Rh-(R,R)-DIOPDiphosphineRhodium>9995150
D Ti-(R,R)-TADDOLDioxolane (Diol)Titanium9290100

Note: The data for Catalysts A and B are hypothetical and projected based on the performance of structurally similar catalysts reported in the literature. This is to provide a comparative framework in the absence of direct experimental data for catalysts derived from this compound.

The hypothetical results suggest that the novel phosphonite ligand (Catalyst A) derived from this compound exhibits high conversion and excellent enantioselectivity, comparable to the established DIOP-based catalyst. The electronic effect of the chloro-substituent may contribute to a slightly lower turnover frequency. The TADDOL-like catalyst (Catalyst B) shows good performance, though with lower conversion and enantioselectivity compared to the standard TADDOL catalyst, indicating that the 3-chlorophenyl substituent might introduce unfavorable steric or electronic effects in this particular reaction.

Experimental Protocols

Detailed methodologies for the synthesis of the novel ligands and the execution of the catalytic reactions are provided below.

Synthesis of (R,R)-3-Cl-Ph-PONite Ligand (for Catalyst A)
  • Preparation of the Dichlorophosphine Reagent: To a solution of phosphorus trichloride (2.0 mmol) in anhydrous toluene (10 mL) at 0 °C under an argon atmosphere, a solution of diethylamine (4.0 mmol) in anhydrous toluene (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting salt is filtered off under argon, and the filtrate containing the dichlorophosphine reagent is used directly in the next step.

  • Ligand Synthesis: A solution of this compound (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous toluene (15 mL) is cooled to 0 °C. The previously prepared dichlorophosphine solution is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The triethylamine hydrochloride salt is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure phosphonite ligand.

General Procedure for Asymmetric Hydrogenation

In a glovebox, a Schlenk tube is charged with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphonite ligand (0.011 mmol). Anhydrous and degassed solvent (e.g., dichloromethane, 5 mL) is added, and the mixture is stirred for 30 minutes to allow for catalyst formation. Dimethyl itaconate (1.0 mmol) is then added. The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen three times before being pressurized to the desired hydrogen pressure (e.g., 5 bar). The reaction is stirred at a constant temperature (e.g., 25 °C) for the specified time. Upon completion, the pressure is carefully released, and the solvent is removed in vacuo. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Process

The following diagrams illustrate the proposed synthesis of the phosphonite ligand and the general workflow for the asymmetric hydrogenation experiment.

Ligand_Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_ligand_synthesis Ligand Synthesis cluster_purification Purification PCl3 PCl₃ Reagent Dichlorophosphine Reagent PCl3->Reagent in Toluene Et2NH Diethylamine Et2NH->Reagent Product (R,R)-3-Cl-Ph-PONite Ligand Reagent->Product Diol (R)-1-(3-Chlorophenyl) -1,2-ethanediol Diol->Product TEA Triethylamine TEA->Product Filtration Filtration Product->Filtration Chromatography Column Chromatography Filtration->Chromatography Pure_Ligand Pure Ligand Chromatography->Pure_Ligand

Synthesis of the (R,R)-3-Cl-Ph-PONite Ligand.

Asymmetric_Hydrogenation_Workflow Start Start Catalyst_Prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand) Start->Catalyst_Prep Substrate_Add Addition of Dimethyl Itaconate Catalyst_Prep->Substrate_Add Hydrogenation Hydrogenation (H₂, 5 bar, 25 °C) Substrate_Add->Hydrogenation Workup Reaction Workup (Solvent Removal) Hydrogenation->Workup Analysis Analysis Workup->Analysis Conversion Conversion (¹H NMR) Analysis->Conversion ee e.e. (Chiral HPLC) Analysis->ee End End Conversion->End ee->End

General Workflow for Asymmetric Hydrogenation.

A Comparative Guide to Determining the Absolute Stereochemistry of Chiral Diols: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two powerful techniques for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing Mosher's method. Due to the limited availability of published crystallographic data for (R)-1-(3-Chlorophenyl)-1,2-ethanediol derivatives, this guide will use the well-characterized chiral diol, (1R,2R)-1,2-diphenylethane-1,2-diol (also known as (R,R)-hydrobenzoin), as a representative example to illustrate the principles, data outputs, and experimental workflows of these methods.

Introduction

The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, governs its interaction with other chiral entities, including biological receptors. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography and NMR spectroscopy are two of the most reliable methods for assigning the absolute configuration of chiral molecules. While X-ray crystallography provides a direct visualization of the molecular structure in the solid state, NMR-based methods, such as the use of chiral derivatizing agents like Mosher's acid, offer a powerful alternative for molecules in solution.

Comparison of Methods: X-ray Crystallography vs. Mosher's Method (NMR)

FeatureX-ray CrystallographyMosher's Method (¹H NMR)
Principle Diffraction of X-rays by a single crystal to generate an electron density map.Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), leading to distinguishable chemical shifts in the ¹H NMR spectrum.
Sample Phase Solid (requires a suitable single crystal)Solution
Sample Amount Micrograms to milligramsMilligrams
Data Output 3D atomic coordinates, bond lengths, bond angles, torsion angles, and the absolute configuration (Flack parameter).Differences in ¹H NMR chemical shifts (Δδ) between the two diastereomeric esters.
Key Advantage Provides a direct and unambiguous determination of the 3D structure.Applicable to non-crystalline compounds and provides information about the solution-state conformation.
Key Limitation Requires the growth of a high-quality single crystal, which can be challenging and time-consuming.Indirect method that relies on conformational analysis of the diastereomeric esters.

Case Study: (1R,2R)-1,2-diphenylethane-1,2-diol (Hydrobenzoin)

To illustrate the application of these techniques, we will consider the stereochemical determination of (1R,2R)-1,2-diphenylethane-1,2-diol.

X-ray Crystallography Data

The absolute configuration of (1R,2R)-1,2-diphenylethane-1,2-diol can be unequivocally determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the spatial arrangement of the atoms.

Crystallographic ParameterValue for (1R,2R)-1,2-diphenylethane-1,2-diol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 12.345(2) Å, b = 5.678(1) Å, c = 16.789(3) Å, β = 109.12(1)°
Volume 1112.3(3) ų
Z 4
Flack Parameter 0.0(2)

Note: The specific crystallographic data presented here is a representative example for illustrative purposes and may not correspond to a specific published structure.

Mosher's Method (¹H NMR) Data

Mosher's method involves the reaction of the chiral diol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters. The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration. The chemical shift differences (Δδ = δS - δR) for protons near the chiral centers are diagnostic.

Protonδ [(S)-Mosher ester] (ppm)δ [(R)-Mosher ester] (ppm)Δδ (δS - δR) (ppm)
Methine (CH-O)5.955.92+0.03
Phenyl (ortho)7.307.35-0.05
Phenyl (meta)7.207.22-0.02
Phenyl (para)7.107.11-0.01

Note: The ¹H NMR data presented is hypothetical and for illustrative purposes to demonstrate the principle of Mosher's method. A positive Δδ for protons on one side of the molecule and negative Δδ for protons on the other side in the planar model of the Mosher esters allows for the assignment of the absolute configuration.

Experimental Protocols

Synthesis of (1R,2R)-1,2-diphenylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

A common method for the synthesis of enantiomerically enriched 1,2-diols is the Sharpless asymmetric dihydroxylation.

Materials:

  • trans-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

  • AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

  • trans-Stilbene is added to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to yield (1R,2R)-1,2-diphenylethane-1,2-diol.[1]

X-ray Crystal Structure Determination

Procedure:

  • Crystal Growth: Single crystals of the diol are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (e.g., 100 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.

Mosher's Method for Absolute Configuration Determination

Procedure:

  • Esterification: The chiral diol is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the (R)-Mosher ester. A separate reaction is carried out with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form the (S)-Mosher ester.

  • NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned and compared. The differences in chemical shifts (Δδ = δS - δR) are calculated.

  • Configuration Assignment: Based on the established conformational model of Mosher's esters, the signs of the Δδ values for protons on either side of the ester plane are used to deduce the absolute configuration of the alcohol.

Visualization of Experimental Workflows

xray_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start Start Sharpless Sharpless Asymmetric Dihydroxylation Start->Sharpless Purification Purification (Recrystallization) Sharpless->Purification Diol (1R,2R)-Diol Purification->Diol CrystalGrowth Crystal Growth Diol->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Absolute Configuration (Flack Parameter) StructureSolution->AbsoluteConfig

Workflow for absolute configuration determination by X-ray crystallography.

mosher_workflow cluster_synthesis Synthesis cluster_mosher Mosher's Method Start Start Sharpless Sharpless Asymmetric Dihydroxylation Start->Sharpless Purification Purification Sharpless->Purification Diol (1R,2R)-Diol Purification->Diol Esterification_R Esterification with (R)-Mosher's Acid Chloride Diol->Esterification_R Esterification_S Esterification with (S)-Mosher's Acid Chloride Diol->Esterification_S NMR_R ¹H NMR of (R)-Ester Esterification_R->NMR_R NMR_S ¹H NMR of (S)-Ester Esterification_S->NMR_S Analysis Δδ (δS - δR) Analysis NMR_R->Analysis NMR_S->Analysis AbsoluteConfig Absolute Configuration Assignment Analysis->AbsoluteConfig

Workflow for absolute configuration determination by Mosher's method.

Conclusion

Both X-ray crystallography and Mosher's method are invaluable tools for the determination of absolute stereochemistry. X-ray crystallography offers a direct and unambiguous structural elucidation, provided that suitable single crystals can be obtained. Mosher's method, on the other hand, provides a robust solution-phase alternative that is applicable to a wider range of compounds, including those that are difficult to crystallize. The choice of method will depend on the nature of the compound, the availability of instrumentation, and the specific requirements of the research project. For complex molecules, employing both techniques can provide complementary and confirmatory evidence of the absolute configuration.

References

Confirming the Absolute Configuration of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: X-ray Crystallography, Mosher's Ester Analysis (NMR Spectroscopy), and Vibrational Circular Dichroism (VCD) Spectroscopy.

This document outlines the experimental protocols for each method, presents a comparative summary of expected quantitative data, and provides visual workflows to aid in the selection of the most appropriate technique for a given research and development stage.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for determining absolute configuration depends on factors such as the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the desired level of structural detail. The following table summarizes the key quantitative outputs for each technique when applied to this compound.

ParameterX-ray CrystallographyMosher's Ester Analysis (¹H NMR)Vibrational Circular Dichroism (VCD)
Primary Output 3D molecular structureDiastereomeric ¹H NMR chemical shift differences (Δδ)Differential absorption of circularly polarized IR light
Sample Requirement Single crystal~1-5 mg~5-10 mg
Key Quantitative Data Flack ParameterΔδ (δS - δR) values for protons near the chiral centerVCD and IR absorbance spectra
Certainty of Assignment UnambiguousHigh (with careful analysis)High (with computational support)

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive determination of the absolute configuration by mapping the electron density of the molecule in its crystalline state.

Methodology:

  • Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model. The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result start Enantiopure (R)-Diol crystal Grow Single Crystal start->crystal mount Mount Crystal crystal->mount diffract X-ray Diffraction mount->diffract solve Solve & Refine Structure diffract->solve config Determine Absolute Configuration (Flack Parameter) solve->config

Workflow for X-ray Crystallography.
Mosher's Ester Analysis (NMR Spectroscopy)

This method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectrum for protons near the chiral center.[1][2][3]

Methodology:

  • Esterification: Two separate reactions are performed on the enantiopure diol. In one, the diol is reacted with (R)-(-)-MTPA chloride to form the (S)-MTPA ester. In the other, the diol is reacted with (S)-(+)-MTPA chloride to form the (R)-MTPA ester. The reactions are typically carried out in an NMR tube with a suitable solvent (e.g., deuterated pyridine or chloroform) and a tertiary amine base (e.g., DMAP).

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric ester products. It is crucial to ensure complete reaction and accurate assignment of all relevant proton signals. 2D NMR techniques such as COSY may be necessary for unambiguous assignments.

  • Data Analysis: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts, Δδ (defined as δS - δR), is calculated for each proton.

  • Configuration Assignment: Based on the established conformational model of Mosher's esters, a positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ value indicates they are on the other. This spatial information is then used to deduce the absolute configuration of the original alcohol.

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Result start Enantiopure (R)-Diol ester_R React with (S)-MTPA-Cl start->ester_R ester_S React with (R)-MTPA-Cl start->ester_S nmr_R Acquire ¹H NMR of (R)-Ester ester_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester ester_S->nmr_S analyze Calculate Δδ (δS - δR) nmr_R->analyze nmr_S->analyze config Assign Absolute Configuration analyze->config

Workflow for Mosher's Ester Analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration can be determined.[4]

Methodology:

  • Sample Preparation: A solution of the enantiopure diol is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.05-0.1 M).

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational chemistry software. A conformational search is performed to identify all low-energy conformers.

  • Spectrum Calculation: For each low-energy conformer, the theoretical VCD and IR spectra are calculated using density functional theory (DFT). A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Result sample Prepare Solution of (R)-Diol measure Measure Experimental VCD Spectrum sample->measure compare Compare Experimental and Calculated Spectra measure->compare model Model (R)-Enantiomer calc Calculate Theoretical VCD Spectrum model->calc calc->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD Spectroscopy.

References

Comparative Analysis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential antifungal agent (R)-1-(3-Chlorophenyl)-1,2-ethanediol, placed in context with established and structurally related compounds, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer a comparative perspective on its potential efficacy and cross-reactivity profile.

While specific cross-reactivity studies on this compound are not extensively available in peer-reviewed literature, its chemical structure, featuring a chlorophenyl group and a diol moiety, suggests potential antifungal activity. This analysis constructs a comparative framework based on this hypothesis, pitting it against relevant compounds to elucidate its possible therapeutic standing. The comparators chosen for this guide are Amphotericin B, a membrane-disrupting agent, and Clotrimazole, a widely used azole antifungal that also contains a chlorophenyl group. This selection allows for a multi-faceted comparison of potential mechanisms of action and cross-reactivity.

Comparative Antifungal Susceptibility

A hypothetical cross-reactivity profile of this compound against a panel of clinically relevant fungal pathogens is presented below, in comparison to Amphotericin B and Clotrimazole. The data for the comparator compounds are based on established literature values, while the data for the target compound are projected based on the potential membrane-disrupting activity suggested by its diol structure.

Fungal SpeciesThis compound (MIC, µg/mL)Amphotericin B (MIC, µg/mL)Clotrimazole (MIC, µg/mL)
Candida albicans16 - 640.25 - 10.125 - 4
Candida glabrata32 - 1280.5 - 28 - >128
Candida krusei8 - 320.5 - 264 - >128
Aspergillus fumigatus>1280.5 - 21 - 8
Cryptococcus neoformans16 - 640.125 - 10.25 - 4

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a comprehensive cross-reactivity study of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This assay is fundamental for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal isolates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The test compound, this compound, and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined visually or spectrophotometrically.

Cytotoxicity Assay: MTT Assay

This assay assesses the potential toxicity of the antifungal compound against mammalian cells, providing an early indication of its therapeutic index.

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Exposure: Cells are seeded in 96-well plates and, after reaching confluency, are treated with serial dilutions of this compound and control compounds for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm. The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental design, the following diagrams are provided.

Antifungal_Mechanism_of_Action cluster_Azole Azole Antifungals (e.g., Clotrimazole) cluster_Diol Hypothesized Diol Mechanism Azole Azole Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Diol This compound Membrane Fungal Cell Membrane Diol->Membrane Disrupts Integrity Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to

Caption: Potential antifungal mechanisms of action.

Experimental_Workflow cluster_Screening Primary Screening cluster_Toxicity Toxicity & Selectivity Compound Test Compound MIC_Determination Broth Microdilution Assay (Determine MIC) Compound->MIC_Determination Fungal_Panel Panel of Fungal Species Fungal_Panel->MIC_Determination Cytotoxicity Cytotoxicity Assay (MTT) (Determine IC₅₀) MIC_Determination->Cytotoxicity Hits Selectivity Calculate Selectivity Index (IC₅₀ / MIC) MIC_Determination->Selectivity Cytotoxicity->Selectivity

Caption: Experimental workflow for antifungal drug discovery.

Performance of (R)-1-(3-Chlorophenyl)-1,2-ethanediol in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral diol of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The choice of solvent is a critical parameter that can profoundly influence the outcome of asymmetric reactions utilizing such chiral auxiliaries. This guide provides a comparative overview of the expected performance of this compound in different solvents, supported by illustrative experimental data and detailed protocols for performance evaluation.

The efficiency of a chiral compound in asymmetric synthesis is typically assessed by the yield of the desired product and its enantiomeric excess (e.e.). Solvents can influence these outcomes through various mechanisms, including differential solvation of transition states, solubility of reactants and catalysts, and stabilization of intermediates.

Impact of Solvent on Asymmetric Synthesis

The selection of an appropriate solvent is crucial for optimizing the stereochemical outcome of a reaction. For instance, in asymmetric aldol reactions, solvent choice has been shown to significantly affect both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). Similarly, for Sharpless asymmetric dihydroxylation, a common method for synthesizing chiral diols, a mixture of tert-butanol and water is frequently employed to achieve high enantioselectivity. The polarity, proticity, and coordinating ability of a solvent all play a role in defining the chiral environment of the reaction.

Illustrative Performance Data in a Model Reaction

To illustrate the potential impact of solvent on the performance of this compound, we present hypothetical data for a model asymmetric reduction of a prochiral ketone, acetophenone, to the corresponding chiral alcohol, (R)-1-phenylethanol. In this model system, the chiral diol would be used to form a chiral ligand for a metal catalyst (e.g., borane or a transition metal).

Table 1: Performance of this compound in the Asymmetric Reduction of Acetophenone in Various Solvents

Solvent ClassSolventDielectric Constant (20°C)Yield (%)Enantiomeric Excess (e.e., %)
Aprotic Non-Polar Toluene2.48592
Hexane1.97888
Aprotic Polar Tetrahydrofuran (THF)7.69295
Dichloromethane (DCM)9.18890
Acetonitrile37.57585
Protic Polar Ethanol24.66578
Methanol32.76075
Mixed Solvents Toluene/Hexane (1:1)-8290
THF/DCM (1:1)-9093

Note: The data presented in this table is illustrative and intended to demonstrate the potential trends in solvent effects. Actual experimental results may vary.

Experimental Protocols

To empirically determine the optimal solvent for a specific application of this compound, a systematic screening of solvents is recommended. Below are detailed protocols for conducting such an evaluation.

General Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_reagents Prepare Stock Solutions of Reactants and Catalyst setup Set up Parallel Reactions in Different Solvents prep_reagents->setup prep_diol Prepare Chiral Ligand Solution with this compound prep_diol->setup run Run Reactions under Identical Conditions (Temperature, Time, Stoichiometry) setup->run workup Quench and Work-up Each Reaction run->workup yield Determine Product Yield (e.g., by GC or NMR) workup->yield ee Determine Enantiomeric Excess (by Chiral HPLC or GC) workup->ee compare Compare Yield and e.e. Across All Solvents yield->compare ee->compare select Select Optimal Solvent compare->select

Caption: Experimental workflow for solvent screening.

Protocol 1: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a ketone using a borane reagent and a chiral ligand derived from this compound.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BMS)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous solvents (e.g., THF, Toluene, DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard workup reagents (e.g., aqueous HCl, saturated sodium bicarbonate, brine)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (0.1 mmol) in the chosen anhydrous solvent (5 mL).

  • Cool the solution to 0 °C and slowly add BMS (0.1 mmol). Stir for 30 minutes to form the chiral catalyst.

  • Add the prochiral ketone (1.0 mmol) to the reaction mixture.

  • Slowly add an additional amount of BMS (1.2 mmol) to the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess of the chiral alcohol product.

Signaling Pathway: A Representative Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst, which can be formed in situ from a chiral diol like this compound and a borane source.

G catalyst Chiral Oxazaborolidine Catalyst intermediate Coordinated Intermediate catalyst->intermediate Coordination ketone Prochiral Ketone ketone->intermediate borane Borane borane->intermediate product Chiral Alcohol intermediate->product Hydride Transfer regenerated_catalyst Regenerated Catalyst product->regenerated_catalyst Release regenerated_catalyst->catalyst Recycle

Caption: Asymmetric reduction catalytic cycle.

Conclusion

Spectroscopic Comparison of (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of the enantiomers (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol. Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and characterization crucial, particularly in drug development where stereochemistry can significantly impact pharmacological activity. Spectroscopic techniques are indispensable tools for confirming the identity, structure, and purity of these chiral molecules. While enantiomers exhibit identical spectra in achiral spectroscopic methods like NMR, IR, and mass spectrometry, chiroptical techniques such as circular dichroism are essential for distinguishing between them.

This document outlines the expected spectroscopic data and provides detailed experimental protocols to guide researchers in their analysis.

Data Presentation

The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol. Since enantiomers behave identically in achiral spectroscopic environments, the data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are expected to be the same for both (R) and (S) forms. The key differentiator will be the chiroptical spectroscopy data.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons
~4.7dd1HBenzylic CH-OH
~3.6-3.8m2HCH₂-OH
Variablebr s2HOH protons

Note: Chemical shifts are relative to a TMS standard and can vary based on the solvent used. The benzylic proton is expected to be a doublet of doublets due to coupling with the adjacent CH₂ protons.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
~142Quaternary aromatic C-Cl
~134Quaternary aromatic C-CH(OH)
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~75Benzylic CH-OH
~67CH₂-OH

Note: The aromatic region will show six distinct signals due to the meta-substitution. Benzylic and alcohol-bearing carbons are expected in the 60-80 ppm range.[1][2][3]

Table 3: FT-IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch (alcohol)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
1600, 1475Medium-WeakAromatic C=C stretch
1050-1150StrongC-O stretch (alcohol)
700-800StrongC-Cl stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[4][5][6][7][8]

Table 4: Mass Spectrometry Data (Expected)

m/zInterpretation
172/174Molecular ion ([M]⁺, [M+2]⁺) with ~3:1 ratio due to ³⁵Cl/³⁷Cl
141/143Loss of CH₂OH
111/113Loss of CH₂OH and CO
77Phenyl cation

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation will likely involve the loss of the hydroxymethyl group and other characteristic benzylic cleavages.[9][10][11]

Table 5: Chiroptical Spectroscopy Data (Expected)

Technique(R)-1-(3-Chlorophenyl)-1,2-ethanediol(S)-1-(3-Chlorophenyl)-1,2-ethanediol
Circular Dichroism (CD)Expected to show Cotton effects with specific signs (positive or negative) at certain wavelengths.Expected to show a mirror-image CD spectrum with opposite signs for the Cotton effects compared to the (R)-enantiomer.
Optical RotationExpected to have a specific rotation, [α]D, with a positive or negative sign.Expected to have a specific rotation, [α]D, of equal magnitude but opposite sign to the (R)-enantiomer.

Note: Chiroptical spectroscopy is the definitive method for distinguishing between enantiomers. The sign of the Cotton effects in the CD spectrum and the direction of optical rotation are unique to each enantiomer.[12][13][14][15]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • KBr Pellet Method:

    • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions to generate the mass spectrum.

4. Chiroptical Spectroscopy

  • Circular Dichroism (CD) Spectroscopy:

    • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration should be adjusted to give a maximum absorbance of approximately 1.0.

    • Instrumentation: Use a CD spectropolarimeter.

    • Data Acquisition: Record the CD spectrum over a desired wavelength range (e.g., 190-400 nm). A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

    • Data Presentation: The CD spectrum is typically plotted as the difference in absorbance of left and right circularly polarized light (ΔA) or as molar ellipticity ([θ]) versus wavelength.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 1-(3-Chlorophenyl)-1,2-ethanediol.

G Experimental Workflow for Spectroscopic Comparison of Enantiomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization synthesis Synthesis of (R)- and (S)-1-(3-Chlorophenyl)-1,2-ethanediol purification Purification (e.g., Chiral HPLC) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms cd Circular Dichroism purification->cd comparison Comparative Analysis of Spectra nmr->comparison ir->comparison ms->comparison cd->comparison characterization Structural Confirmation & Enantiomeric Differentiation comparison->characterization

References

Safety Operating Guide

Proper Disposal of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chlorinated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data for analogous chlorinated organic compounds and ethanediol derivatives indicate that this substance should be handled with care. Assume the compound may be toxic if swallowed and may cause harm to organs through prolonged or repeated exposure[1][2][3].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure[4][5]. Emergency eye wash fountains and safety showers should be readily accessible[6].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying and managing their hazardous waste[4].

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste[7].

    • Due to its chlorinated nature, it falls under the category of halogenated organic waste[8][9][10]. This is a critical distinction as halogenated and non-halogenated solvent wastes are often disposed of differently[10][11].

  • Waste Segregation and Collection:

    • Do not mix this compound waste with non-halogenated organic solvents or other incompatible waste streams[11][12]. Mixing can create more hazardous waste and complicate the disposal process[10].

    • Collect waste in a designated, compatible container. The original container, if in good condition, is often a suitable choice[1][13]. The container must have a secure, tight-fitting lid and be kept closed except when adding waste[7][11][13][14].

    • Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity[13][14].

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation[11][14].

    • The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills[7][11].

    • Store incompatible waste types separately within the SAA to prevent accidental mixing[11].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[5][14].

    • Provide the EHS office with a completed hazardous waste pickup request form, accurately detailing the contents of the waste container[13].

    • Do not attempt to dispose of this compound down the drain or by evaporation[7][9].

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, use an inert absorbent material to contain and clean up the substance. The cleanup materials must also be disposed of as hazardous waste[4][7].

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

For chlorinated organic compounds, specific quantitative data regarding disposal is often related to regulatory thresholds for hazardous waste classification. While specific data for this compound is not available, the following table provides general thresholds for characteristic hazardous wastes as defined by the EPA.

CharacteristicRegulatory Threshold
Ignitability Flash point < 60°C (140°F)
Corrosivity pH ≤ 2 or ≥ 12.5
Reactivity Unstable, reacts violently with water, or generates toxic gases
Toxicity Exceeds specific concentration limits for certain contaminants (TCLP)

Data sourced from general EPA hazardous waste guidelines[15].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Emergency Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated classify_waste Classify as Hazardous: Chlorinated Organic Waste waste_generated->classify_waste spill Spill Occurs waste_generated->spill segregate_waste Segregate from Non-Halogenated and Incompatible Waste classify_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in a Designated Satellite Accumulation Area with Secondary Containment collect_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup disposal Proper Disposal by Licensed Facility request_pickup->disposal small_spill Small Spill spill->small_spill Minor large_spill Large Spill spill->large_spill Major absorb_spill Absorb with Inert Material small_spill->absorb_spill evacuate Evacuate Area large_spill->evacuate dispose_cleanup Dispose of Cleanup Material as Hazardous Waste absorb_spill->dispose_cleanup contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

Caption: Decision-making workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (R)-1-(3-Chlorophenyl)-1,2-ethanediol (CAS Number: 80051-04-3), a crucial component in various research and development endeavors. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the required and recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Must meet ANSI Z87.1 standards.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended for handling chlorinated organic compounds.[1][2] Ensure gloves are inspected for integrity before each use and are of a suitable thickness. Double gloving may be appropriate in some situations.[3]
Body Laboratory coat.A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.If operations cannot be contained within a fume hood and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure risks. The following step-by-step operational plan should be implemented:

  • Preparation and Precaution :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the appropriate chemical-resistant gloves.

    • Wear safety glasses or goggles. If necessary, use a face shield.

  • Chemical Handling :

    • Conduct all manipulations of this compound within a chemical fume hood to control vapor and potential aerosol exposure.

    • Carefully weigh and transfer the chemical, avoiding the creation of dust or splashes.

    • Keep containers of the chemical sealed when not in use.

  • Post-Handling Procedures :

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for Halogenated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5]

Waste TypeDisposal ContainerLabeling RequirementsDisposal Procedure
Solid this compound Labeled, sealed, and compatible waste container."Hazardous Waste," "Halogenated Organic Solid," and the full chemical name.Collect in a designated container for halogenated organic solids.
Solutions containing the compound Labeled, sealed, and compatible waste container for halogenated organic liquids."Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name and approximate concentration.Do not mix with non-halogenated waste.[5] Collect in a designated container.
Contaminated Labware (e.g., pipette tips, gloves) Labeled, sealed plastic bag or container."Hazardous Waste," "Solid Lab Waste Contaminated with this compound."Place in a designated container for contaminated solid waste.

General Disposal Guidelines :

  • Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams.[4][5]

  • Labeling : All waste containers must be clearly and accurately labeled.

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling Prep Prepare Work Area (Fume Hood, Eyewash) Don_PPE Don Personal Protective Equipment (PPE) Prep->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Clean_Up Clean Work Area and Decontaminate Equipment Handle->Clean_Up Segregate_Waste Segregate Halogenated Waste Clean_Up->Segregate_Waste Doff_PPE Doff PPE Clean_Up->Doff_PPE Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_EHS Dispose via EHS Store_Waste->Dispose_EHS Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.